molecular formula C24H33NO3 B565295 N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine CAS No. 1329795-88-1

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Cat. No.: B565295
CAS No.: 1329795-88-1
M. Wt: 383.532
InChI Key: LZUSDEPYNTZFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, also known as N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, is a useful research compound. Its molecular formula is C24H33NO3 and its molecular weight is 383.532. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-27-21-10-6-19(7-11-21)14-17-25-18-23(24(26)15-4-3-5-16-24)20-8-12-22(28-2)13-9-20/h6-13,23,25-26H,3-5,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUSDEPYNTZFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC(C2=CC=C(C=C2)OC)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329795-88-1
Record name N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329795881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(4-METHOXYPHENYL)ETHYL) DIDESMETHYLVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY5HCS64F8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Chemical structure and physicochemical properties of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Physicochemical and Analytical Profiling of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Executive Summary

In the landscape of pharmaceutical quality control and drug development, the identification and characterization of process-related impurities are critical for ensuring drug safety and efficacy. N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine is a complex, high-molecular-weight secondary amine derivative structurally related to the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic synthetic origins, and rigorous analytical workflows required to isolate and quantify this specific compound.

Chemical Identity & Structural Elucidation

To understand the behavior of this compound, we must first deconstruct its chemical architecture. The base scaffold is N,N-didesmethylvenlafaxine (1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol), which is a primary amine intermediate and a known metabolite of venlafaxine[1].

In this specific derivative, the primary nitrogen is alkylated with a 2-(4-methoxyphenyl)ethyl group (a p-methoxyphenethyl moiety).

  • IUPAC Name: 1-[2-[[2-(4-methoxyphenyl)ethyl]amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol.

  • Molecular Formula: C₂₄H₃₃NO₃

  • Molecular Weight: 383.53 g/mol

The addition of the bulky, electron-rich p-methoxyphenethyl group fundamentally shifts the molecule's behavior from a highly polar primary amine to a highly lipophilic secondary amine.

Physicochemical Properties Profile

Understanding the physicochemical parameters is not merely an academic exercise; it directly dictates our sample preparation, chromatographic separation, and ionization strategies.

PropertyValueCausality / Analytical Implication
Molecular Weight 383.53 g/mol Requires specific MS tuning; significantly higher m/z than the venlafaxine API (277.4 g/mol ).
LogP (Predicted) ~4.5 – 5.0High lipophilicity necessitates a high organic mobile phase for reversed-phase liquid chromatography (RPLC) elution.
pKa (Predicted) ~9.5 – 10.0The secondary amine remains highly basic. It will be fully protonated at physiological pH and in acidic LC mobile phases.
Topological Polar Surface Area 69.2 ŲModerate TPSA influences extraction recovery; the molecule is hydrophobic enough to partition readily into organic solvents during liquid-liquid extraction.
H-Bond Donors / Acceptors 2 / 4Dictates stationary phase interactions; capable of strong hydrogen bonding with residual silanols on silica-based columns if not properly end-capped.

Synthetic Origins & Mechanistic Pathways

In pharmaceutical manufacturing, impurities do not appear spontaneously; they are the result of specific, predictable chemical mechanisms. Venlafaxine and its derivatives are often synthesized via the catalytic hydrogenation of a nitrile intermediate, followed by reductive amination[2].

Reductive amination is a ubiquitous C-N bond-forming reaction in pharmaceutical synthesis[3]. If a trace contaminant such as 2-(4-methoxyphenyl)acetaldehyde is present during the reduction of the primary amine intermediate (N,N-didesmethylvenlafaxine), an aberrant reductive amination side-reaction will occur. The aldehyde condenses with the primary amine to form an imine, which is subsequently reduced by the hydride source (e.g., NaBH₄ or catalytic H₂) to form the stable secondary amine impurity.

Synthetic_Origin A 1-[Cyano(4-methoxyphenyl)methyl] cyclohexanol B Catalytic Hydrogenation (Reduction) A->B C N,N-Didesmethylvenlafaxine (Primary Amine) B->C E Reductive Amination (Aberrant Side Reaction) C->E D 2-(4-Methoxyphenyl)acetaldehyde (Trace Contaminant) D->E F N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine E->F

Fig 1: Mechanistic origin of the substituted didesmethylvenlafaxine impurity.

Analytical Characterization Protocol (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for pharmaceutical impurity profiling due to its unparalleled sensitivity and selectivity[4]. Because venlafaxine and its derivatives can cause analytical interference in standard assays[5], a highly specific, self-validating workflow is required.

LCMS_Workflow A Sample Prep (Precipitation) B UHPLC (C18 Gradient) A->B C ESI+ Ionization B->C D Triple Quad MRM C->D E Data Analysis D->E

Fig 2: Self-validating LC-MS/MS workflow for trace impurity quantification.

Step-by-Step Methodology & Causality

Phase 1: Self-Validating Sample Preparation

  • Internal Standard Spiking: Spike 100 µL of the sample matrix with 10 µL of a stable isotope-labeled internal standard (e.g., Venlafaxine-d6). Causality: This corrects for matrix effects, ion suppression, and physical losses during extraction, ensuring the protocol is self-validating.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Causality: Acetonitrile disrupts non-covalent protein-drug binding and precipitates macromolecules that would otherwise irreversibly foul the UHPLC column.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes and transfer the supernatant to an autosampler vial.

Phase 2: UHPLC Separation

  • Stationary Phase: Use a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Causality: The acidic modifier (formic acid) ensures the secondary amine (pKa ~9.8) remains fully protonated, preventing peak tailing and maximizing electrospray ionization (ESI) efficiency.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 8 minutes. Causality: The broad gradient is strictly necessary. The highly polar venlafaxine API will elute early, while the highly lipophilic N-(2-(4-Methoxyphenyl)ethyl) derivative (LogP ~4.8) requires a high organic concentration to desorb from the C18 stationary phase.

Phase 3: MRM Detection & System Suitability

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Transitions: Monitor the precursor ion[M+H]⁺ at m/z 384.2. Apply collision-induced dissociation (CID) to monitor the primary product ion at m/z 121.1 (corresponding to the cleaved 4-methoxybenzyl cation).

  • System Suitability Test (SST): Before analyzing unknown samples, inject a solvent blank to verify zero carryover, followed by a known standard mix to ensure column efficiency (N > 2000) and peak symmetry (Tailing factor < 1.5). This validates the system's operational readiness.

Pharmacological Implications

From a structure-activity relationship (SAR) perspective, the primary pharmacological targets of venlafaxine are the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). The addition of a massive steric bulk—the 2-(4-methoxyphenyl)ethyl group—directly onto the basic nitrogen will almost certainly abrogate binding to the orthosteric sites of SERT and NET due to severe steric clash. Consequently, while this impurity is likely pharmacologically inactive as an antidepressant, its high lipophilicity means it could easily cross the blood-brain barrier and potentially trigger off-target toxicological effects, underscoring the necessity of the rigorous analytical controls detailed above.

Sources

An In-depth Technical Guide to the Mechanism of Action of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine in Monoamine Transport

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, a novel derivative of venlafaxine, at the monoamine transporters. Venlafaxine is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder.[1][2] Its therapeutic effects are intrinsically linked to its interaction with the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).[3][4] This document details the requisite in vitro and in vivo methodologies for characterizing the binding affinity, functional potency, and neurochemical profile of this new chemical entity (NCE). By following these protocols, researchers and drug development professionals can construct a robust pharmacological profile, essential for understanding its potential as a central nervous system (CNS) therapeutic.

Introduction: The Scientific Rationale

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of depressive disorders.[5] Monoamine transporters (SERT, NET, and DAT) are critical regulatory proteins that terminate neurotransmission by clearing these monoamines from the synaptic cleft.[6][7] Inhibition of these transporters is a cornerstone of modern antidepressant therapy.[8]

Venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), exert their effects by potently inhibiting SERT and NET.[3] The parent compound, venlafaxine, is metabolized into several other compounds, including N-desmethylvenlafaxine and N,N-didesmethylvenlafaxine.[3][9] The subject of this guide, N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, represents a synthetic modification of the N,N-didesmethylvenlafaxine backbone. Understanding how the addition of the N-(2-(4-Methoxyphenyl)ethyl) moiety alters the interaction with monoamine transporters is critical to defining its unique pharmacological signature.

This guide will outline the logical progression of experiments, from initial in vitro screening to in vivo validation, required to fully characterize the mechanism of action of this novel compound.

Structural Analysis and Physicochemical Postulates

The core structure of the compound is N,N-didesmethylvenlafaxine, which possesses a primary amine.[10] The key modification is the addition of a 4-methoxyphenylethyl group to this nitrogen.

Structural Comparison:

  • Venlafaxine: Tertiary amine with two methyl groups.

  • N,N-Didesmethylvenlafaxine: Primary amine, resulting from the removal of both N-methyl groups.

  • N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine: Secondary amine, with a bulky, moderately lipophilic group attached.

This structural alteration is significant. Structure-activity relationship (SAR) studies of venlafaxine analogs have demonstrated that modifications to the amine substituent can dramatically alter potency and selectivity for SERT, NET, and DAT.[11] The introduction of the methoxyphenylethyl group may influence binding orientation within the transporter substrate-binding pocket and could potentially introduce new interactions or steric hindrances not present with simple alkyl groups.

In Vitro Characterization: Binding and Function

The initial and most critical step is to determine the compound's affinity and functional potency at the human recombinant monoamine transporters (hSERT, hNET, and hDAT). This is achieved through two complementary assays: radioligand binding and neurotransmitter uptake inhibition.

Experiment 1: Radioligand Binding Affinity (Kᵢ)

This assay quantifies the affinity of the test compound for the transporter protein by measuring its ability to displace a known high-affinity radiolabeled ligand. It directly measures the physical interaction between the compound and the transporter.

Methodology: Competitive Radioligand Binding Assay [12][13]

  • Source Material : Prepare cell membrane homogenates from HEK293 cells (or other suitable cell lines) stably expressing either hSERT, hNET, or hDAT. Protein concentration must be quantified (e.g., BCA assay).

  • Radioligands :

    • hSERT : [³H]-Citalopram or [³H]-Paroxetine

    • hNET : [³H]-Nisoxetine or [³H]-Tomoxetine

    • hDAT : [³H]-WIN 35,428 or [³H]-GBR-12935

  • Assay Setup (96-well format) :

    • Total Binding : Wells contain membrane homogenate and radioligand in assay buffer.

    • Non-Specific Binding (NSB) : Wells contain membrane homogenate, radioligand, and a saturating concentration of a known, non-labeled inhibitor (e.g., 10 µM fluoxetine for SERT) to define background binding.

    • Test Compound : Wells contain membrane homogenate, radioligand, and serial dilutions of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation : Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.

  • Termination & Harvesting : Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing : Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification : Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis :

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

Experiment 2: Neurotransmitter Uptake Inhibition (IC₅₀)

While binding assays measure affinity, they do not confirm functional inhibition of the transporter's primary role: neurotransmitter reuptake. This assay directly measures the compound's ability to block this function.[6][14]

Methodology: Synaptosomal or Cell-Based Uptake Assay [15][16]

  • Source Material : Use either synaptosomes prepared from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT) or, more commonly, HEK293 cells stably expressing the human transporters.

  • Radiolabeled Neurotransmitters :

    • hSERT : [³H]-Serotonin (5-HT)

    • hNET : [³H]-Norepinephrine (NE)

    • hDAT : [³H]-Dopamine (DA) or [³H]-MPP+

  • Assay Setup (96-well format) :

    • Plate cells and allow them to adhere overnight.

    • Wash cells with Krebs-Ringer-HEPES (KRH) or a similar physiological buffer.

    • Pre-incubate the cells for 5-15 minutes with serial dilutions of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine.

  • Initiation of Uptake : Add the respective radiolabeled neurotransmitter to each well to initiate the uptake process. The concentration used is typically close to the substrate's Kₘ value for the transporter.

  • Incubation : Incubate for a short, defined period within the linear range of uptake (e.g., 5-15 minutes) at 37°C.

  • Termination : Rapidly terminate uptake by aspirating the buffer and washing the cells multiple times with ice-cold buffer.

  • Lysis & Quantification : Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Define 100% uptake (no inhibitor) and 0% uptake (using a known potent inhibitor like cocaine or fluoxetine).

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of uptake) using non-linear regression.

Alternative Methodology: Fluorescence-Based Assays Modern kits are available that utilize a fluorescent substrate mimicking the neurotransmitter.[7][17] The assay principle involves the transport of this dye into the cell, leading to an increase in intracellular fluorescence. An external masking dye quenches any signal from outside the cells. This method offers a non-radioactive, high-throughput alternative that can be run in kinetic mode on a fluorescence plate reader.[17]

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Predicted In Vitro Profile of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine at Human Monoamine Transporters

TransporterBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
hSERT [Experimental Value][Experimental Value]
hNET [Experimental Value][Experimental Value]
hDAT [Experimental Value][Experimental Value]

Data to be populated from experimental results.

Interpretation :

  • Potency : Lower Kᵢ and IC₅₀ values indicate higher potency.

  • Selectivity : The ratio of Kᵢ or IC₅₀ values between transporters defines the selectivity profile (e.g., SERT/NET selectivity ratio = Kᵢ (NET) / Kᵢ (SERT)).

  • Mechanism : A close correlation between Kᵢ and IC₅₀ values suggests that the compound acts as a competitive inhibitor at the substrate binding site.

Visualization of In Vitro Mechanism

G cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Terminal Membrane NT Neurotransmitter (5-HT, NE) Transporter Monoamine Transporter (SERT/NET) NT->Transporter Binds & is transported Compound Test Compound (NCE) Compound->Transporter Competitively Binds & Blocks Cytoplasm Presynaptic Cytoplasm Transporter->Cytoplasm Reuptake

Caption: Competitive inhibition at the monoamine transporter.

In Vivo Validation: Neurochemical Effects

In vitro data provide a foundational understanding but do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or complex neural circuitry. In vivo microdialysis is the gold standard for directly measuring a drug's effect on extracellular neurotransmitter levels in the brain of a freely moving animal.[5][18]

Methodology: In Vivo Microdialysis in Rodents [19]

  • Surgical Preparation : Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., the prefrontal cortex or hippocampus for 5-HT and NE effects). Allow the animal to recover for several days.

  • Probe Insertion : On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion : Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection : Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish stable extracellular levels of 5-HT, NE, and DA.

  • Drug Administration : Administer N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine via a relevant route (e.g., subcutaneous, intraperitoneal, or oral).

  • Post-Dosing Collection : Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis : Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED), which offers high sensitivity.

  • Data Analysis : Express the post-dose neurotransmitter concentrations as a percentage change from the average baseline level for each animal. Plot these percentage changes over time.

Predicted Outcome : If the compound is a potent and brain-penetrant SERT/NET inhibitor, administration should lead to a robust and sustained increase in extracellular 5-HT and NE in the target brain region.[19] The magnitude and duration of this effect provide crucial information about its in vivo potency and duration of action.

Visualization of Experimental Workflow

G cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis A 1. Surgical Implantation of Guide Cannula B 2. Recovery Period (3-5 days) A->B C 3. Probe Insertion & aCSF Perfusion B->C D 4. Baseline Sample Collection C->D E 5. Compound Administration D->E F 6. Post-Dose Sample Collection E->F G 7. HPLC-ED Analysis of Dialysates F->G H 8. Data Interpretation (% Change from Baseline) G->H

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

The comprehensive characterization of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine requires a systematic, multi-tiered approach. The in vitro binding and uptake assays outlined in this guide will definitively establish the compound's potency and selectivity profile at the primary molecular targets: SERT, NET, and DAT. Subsequent in vivo microdialysis studies will then validate these findings in a physiologically relevant context, confirming target engagement in the CNS and providing insight into the compound's potential neurochemical effects. This rigorous evaluation is fundamental to understanding the mechanism of action and determining the therapeutic potential of this novel venlafaxine derivative.

References

  • Bymaster, F. P., Zhang, W., Carter, P. A., et al. (2002). Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study. PubMed. Available at: [Link]

  • De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. MDPI. Available at: [Link]

  • David, D. J., & Gardier, A. M. (2016). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology. Available at: [Link]

  • DrugBank Online. (n.d.). D,L-O-Desmethyl Venlafaxine. DrugBank. Available at: [Link]

  • David, D. J., & Gardier, A. M. (2016). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers Media S.A.. Available at: [Link]

  • WikiDoc. (2014). Venlafaxine clinical pharmacology. WikiDoc. Available at: [Link]

  • Perry, K. W., & Fuller, R. W. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. PubMed. Available at: [Link]

  • Yardley, J. P., Husbands, G. E., Stack, G., et al. (2008). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Available at: [Link]

  • Molecular Devices. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecular Devices. Available at: [Link]

  • Veeprho. (n.d.). Desvenlafaxine Related Compound B | CAS 135308-74-6. Veeprho. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N,O-Didesmethylvenlafaxine. PubChem. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Tacke, R., et al. (2006). Sila-venlafaxine, a Sila-Analogue of the Serotonin/Noradrenaline Reuptake Inhibitor Venlafaxine: Synthesis, Crystal Structure Analysis, and Pharmacological Characterization. Organometallics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Didesmethylvenlafaxine. PubChem. Available at: [Link]

  • Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

  • PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • Deranged Physiology. (n.d.). Venlafaxine. Deranged Physiology. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link]

  • ResearchGate. (2006). Sila-venlafaxine, a Sila-Analogue of the Serotonin/Noradrenaline Reuptake Inhibitor Venlafaxine: Synthesis, Crystal Structure Analysis, and Pharmacological Characterization. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

  • Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences. (2013). Biochemical mechanism studies of venlafaxine by metabonomic method in rat model of depression. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Dziurkowska, E., & Wesołowski, M. (2017). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska. Available at: [Link]

  • Nickell, J. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available at: [Link]

  • Singh, D., & Saadabadi, A. (2024). Venlafaxine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Figshare. (2006). Sila-venlafaxine, a Sila-Analogue of the Serotonin/Noradrenaline Reuptake Inhibitor Venlafaxine: Synthesis, Crystal Structure Analysis, and Pharmacological Characterization. Figshare. Available at: [Link]

  • Inxight Drugs. (n.d.). N,N-DIDESMETHYLVENLAFAXINE. Inxight Drugs. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2012). PharmGKB summary: venlafaxine pathway. PMC. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Venlafaxine besylate?. Patsnap Synapse. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Desvenlafaxine. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide on the Identification of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine as a Venlafaxine Derivative

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the identification and characterization of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, a synthetic derivative of the antidepressant venlafaxine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and antidepressant derivatives.

Introduction to Venlafaxine and its Metabolites

Venlafaxine, marketed under trade names like Effexor®, is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. Its therapeutic action is attributed to its ability to potentiate the activity of neurotransmitters in the central nervous system. Venlafaxine is a phenylethylamine derivative with the chemical name (RS)-1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexanol.

Upon administration, venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, and CYP2C19. This metabolic process yields several derivatives, with O-desmethylvenlafaxine (ODV) being the major active metabolite, exhibiting a pharmacological profile similar to the parent drug. Other known metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine, which are generally considered less potent. The formation of N,N-didesmethylvenlafaxine, a primary amine, also occurs and serves as a key intermediate for the synthesis of other derivatives.

The compound of interest, N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, is not a typically reported metabolite of venlafaxine. It represents a synthetic analogue created by the N-alkylation of a didesmethylvenlafaxine core. For the purpose of this guide, we will focus on the synthesis and identification starting from N,N-didesmethylvenlafaxine due to its primary amine structure, which is amenable to such chemical modification.

Synthesis of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

The synthesis of the title compound involves a multi-step process starting from a known precursor of venlafaxine. The causality behind the experimental choices is to build upon established synthetic routes for venlafaxine and its analogues, ensuring a logical and reproducible pathway.

Synthesis of the Precursor: N,N-didesmethylvenlafaxine

The precursor, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (N,N-didesmethylvenlafaxine), can be synthesized via the reduction of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol. This key intermediate is commercially available or can be prepared from p-methoxyphenylacetonitrile and cyclohexanone.

Experimental Protocol: Synthesis of N,N-didesmethylvenlafaxine

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1-[cyano-(p-methoxyphenyl)-methyl]cyclohexanol in a suitable solvent such as methanol containing ammonia.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Rhodium on alumina.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the reaction mixture (e.g., to 50-60 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction, carefully vent the hydrogen, and filter the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N,N-didesmethylvenlafaxine by recrystallization or column chromatography to yield the pure primary amine.

N-Alkylation to Yield N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

The final step is the N-alkylation of N,N-didesmethylvenlafaxine with a suitable electrophile, in this case, a 2-(4-methoxyphenyl)ethyl derivative. Reductive amination provides a reliable method for this transformation.

Experimental Protocol: Synthesis of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

  • Reaction Setup: Dissolve N,N-didesmethylvenlafaxine and 2-(4-methoxyphenyl)acetaldehyde in a suitable solvent like methanol or dichloromethane.

  • Reductive Amination: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature. The progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction carefully with water or a dilute acid. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis p-methoxyphenylacetonitrile p-methoxyphenylacetonitrile 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol p-methoxyphenylacetonitrile->1-[cyano(p-methoxyphenyl)methyl]cyclohexanol + cyclohexanone N,N-didesmethylvenlafaxine N,N-didesmethylvenlafaxine 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol->N,N-didesmethylvenlafaxine Reduction (H2, Catalyst) Target_Compound N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine N,N-didesmethylvenlafaxine->Target_Compound + 2-(4-methoxyphenyl)acetaldehyde (Reductive Amination)

Caption: Synthetic workflow for N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine.

Structural Identification and Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification and structural elucidation of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the target molecule.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: Utilize a reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid) for chromatographic separation.

  • Ionization: Employ electrospray ionization (ESI) in the positive ion mode.

  • Mass Analysis:

    • Full Scan MS: Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. Key fragments would be expected from the cleavage of the ethylamine bridge and the cyclohexanol moiety.

  • Data Interpretation: The exact mass measurement from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can confirm the elemental composition.

Table 1: Predicted Mass Spectrometric Data

AnalytePredicted [M+H]⁺ (m/z)Key Predicted Fragments (m/z)
N,N-didesmethylvenlafaxine250.1802232 (loss of H₂O), 121 (methoxyphenyl fragment)
N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine384.2533232, 135 (methoxyphenylethyl fragment), 121
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: This spectrum will show characteristic signals for the aromatic protons of the two methoxyphenyl groups, the cyclohexyl protons, and the protons of the ethyl bridge. The chemical shifts and coupling patterns will confirm the connectivity.

  • ¹³C NMR: This will provide the number of unique carbon atoms and their chemical environment, including signals for the aromatic carbons, the cyclohexyl carbons, and the aliphatic carbons of the ethylamine chain.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, providing definitive structural proof.

Hypothesized Pharmacological Profile

Due to the novelty of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, no direct pharmacological data exists. However, we can hypothesize its potential activity based on the structure-activity relationship of venlafaxine and its known metabolites.

Venlafaxine's antidepressant effect stems from its inhibition of serotonin and norepinephrine reuptake. The N-dimethyl group is not essential for this activity, as O-desmethylvenlafaxine (which retains the N-dimethyl group) is a potent inhibitor. N-desmethylvenlafaxine, with one methyl group removed, shows reduced but still present inhibitory activity.

The introduction of a bulky, lipophilic N-(2-(4-Methoxyphenyl)ethyl) group could have several effects:

  • Receptor/Transporter Affinity: The large substituent may alter the binding affinity and selectivity for serotonin (SERT) and norepinephrine (NET) transporters. It could potentially introduce interactions with other receptors.

  • Pharmacokinetics: The increased lipophilicity might affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a longer half-life compared to venlafaxine.

Further in-vitro and in-vivo studies are necessary to validate these hypotheses.

Pharmacological_Hypothesis Venlafaxine Venlafaxine SERT_NET_Inhibition SERT/NET Inhibition Venlafaxine->SERT_NET_Inhibition Antidepressant_Effect Antidepressant Effect SERT_NET_Inhibition->Antidepressant_Effect Target_Compound N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine Target_Compound->SERT_NET_Inhibition ? Other_Receptors Other Receptor Interactions Target_Compound->Other_Receptors ?

Caption: Hypothesized pharmacological action of the target compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, identification, and characterization of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, a novel derivative of venlafaxine. While direct experimental data for this specific compound is not available in the public domain, this guide provides a robust framework for its preparation and analysis based on established chemical principles and analytical methodologies for related compounds. The proposed synthetic route is logical and feasible, and the analytical protocols described are standard practices in pharmaceutical research and development. Further investigation into the pharmacological properties of this compound is warranted to determine its potential as a novel therapeutic agent.

References

  • Biocompare. (n.d.). Venlafaxine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs.
  • Google Patents. (n.d.). US8269040B2 - Derivatives of venlafaxine and methods of preparing and using the same.
  • Inxight Drugs. (n.d.). N,N-DIDESMETHYLVENLAFAXINE. Retrieved from [Link]

  • Inxight Drugs. (n.d.). n,o-didesmethyl venlafaxine. Retrieved from [Link]

  • New Drug Approvals. (2015, April 9). VENLAFAXINE PART 1/3. Retrieved from [Link]

  • New Drug Approvals. (2015, April 9). VENLAFAXINE PART 2/3. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Didesmethylvenlafaxine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Effexor (venlafaxine hydrochloride) label. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2015).

In vitro metabolism pathways of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolism of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Abstract

This guide provides a comprehensive technical overview of the predicted in vitro metabolic pathways of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, a derivative of the serotonin-norepinephrine reuptake inhibitor, venlafaxine. Drawing upon the well-established metabolic fate of venlafaxine and fundamental principles of drug metabolism, this document outlines the probable enzymatic reactions, the experimental systems for their investigation, and detailed protocols for metabolic stability and metabolite identification studies. The primary objective is to equip researchers with the foundational knowledge and practical methodologies required to characterize the metabolic profile of this novel compound, a critical step in early-stage drug development.

Introduction and Scientific Context

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine is a tertiary amine structurally related to venlafaxine, a widely prescribed antidepressant. The parent compound, venlafaxine, undergoes extensive hepatic metabolism, which significantly influences its pharmacokinetic profile and clinical efficacy.[1][2] Its primary metabolic pathways include O-demethylation to the active metabolite O-desmethylvenlafaxine (ODV) and N-demethylation to less active metabolites.[3] These reactions are predominantly catalyzed by cytochrome P450 (CYP) isoforms, most notably CYP2D6 and CYP3A4.[4][5]

Given this precedent, it is imperative to characterize the metabolic profile of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine. Such studies are fundamental to drug development, as they:

  • Predict the in vivo hepatic clearance and bioavailability.

  • Identify potentially pharmacologically active or toxic metabolites.

  • Elucidate the specific enzymes involved, which is crucial for predicting potential drug-drug interactions (DDIs).

This guide is structured to provide a logical progression from metabolic prediction to experimental validation. We will first postulate the most likely metabolic pathways based on the compound's structure and the known metabolism of its parent analogue. Subsequently, we will detail the robust in vitro experimental systems and protocols necessary to test these hypotheses, focusing on the use of human liver microsomes (HLM) as a scientifically sound and industry-standard model.[6][7]

Predicted Metabolic Pathways

The chemical structure of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine presents several moieties susceptible to enzymatic modification by hepatic enzymes. The predicted primary metabolic pathways are illustrated below and are based on established biotransformation reactions for similar chemical scaffolds.[8]

Key Predicted Biotransformations:
  • O-demethylation (Pathway M1): The methoxy group on the phenyl ring attached to the cyclohexanol moiety is a prime target for O-demethylation, analogous to the primary metabolic route of venlafaxine.[3][9] This reaction is anticipated to be catalyzed predominantly by CYP2D6 .[5]

  • N-dealkylation (Pathway M2): The N-(2-(4-Methoxyphenyl)ethyl) substituent is susceptible to oxidative N-dealkylation.[10][11] This cleavage would yield didesmethylvenlafaxine (also known as dinorvenlafaxine)[12] and a corresponding aldehyde. This pathway is commonly mediated by CYP3A4 and/or CYP2C19 .[3][5]

  • Aromatic Hydroxylation (Pathways M3 & M4): Hydroxylation can occur on either the primary phenyl ring (M3) or the phenyl ring of the N-phenethyl group (M4). This is a common metabolic route for aromatic compounds, catalyzed by various CYP isoforms.

  • O-demethylation of the N-substituent (Pathway M5): A secondary O-demethylation could occur on the methoxy group of the N-phenethyl substituent, also mediated by CYP enzymes.

  • Phase II Conjugation: The hydroxyl groups introduced via hydroxylation or O-demethylation can serve as sites for subsequent Phase II metabolism, such as glucuronidation, to form more water-soluble metabolites.[3] These reactions are studied using different in vitro systems, such as hepatocytes or S9 fractions, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes.[13]

Metabolic Pathways cluster_0 Parent Compound cluster_1 Phase I Metabolites PC N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine M1 O-desmethyl Metabolite PC->M1 O-demethylation (CYP2D6) M2 Didesmethylvenlafaxine (via N-dealkylation) PC->M2 N-dealkylation (CYP3A4/2C19) M3 Aromatic Hydroxylated Metabolite (Ring 1) PC->M3 Aromatic Hydroxylation (CYPs) M4 Aromatic Hydroxylated Metabolite (Ring 2) PC->M4 Aromatic Hydroxylation (CYPs) M5 N-substituent O-desmethyl Metabolite PC->M5 O-demethylation (CYPs)

Caption: Predicted Phase I metabolic pathways of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine.

Experimental Design and Protocols

A systematic in vitro investigation is required to confirm the predicted pathways, determine the rate of metabolism, and identify the specific enzymes involved. Human liver microsomes (HLM) are the preferred in vitro model for these initial studies as they are enriched with Phase I enzymes, particularly CYPs, and are cost-effective and amenable to high-throughput formats.[7][14]

The overall experimental workflow involves three key stages: a metabolic stability assay, metabolite profiling, and reaction phenotyping.

Experimental Workflow cluster_workflow In Vitro Metabolism Workflow cluster_assays cluster_results Start Test Compound: N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine Incubation Incubate with Human Liver Microsomes + NADPH Start->Incubation Phenotyping Reaction Phenotyping (Recombinant CYPs / Inhibitors) Start->Phenotyping Stability Metabolic Stability Assay (Low [Substrate], Time Course) Incubation->Stability Profiling Metabolite Profiling (High [Substrate], Single Timepoint) Incubation->Profiling Analysis Sample Quenching & Extraction Stability->Analysis Profiling->Analysis LCMS LC-MS/MS Analysis Analysis->LCMS Data1 Calculate: t½, CLint LCMS->Data1 Data2 Identify Metabolites: Accurate Mass, Fragmentation LCMS->Data2 Data3 Identify Specific CYP Isoforms LCMS->Data3 Phenotyping->LCMS

Caption: General experimental workflow for in vitro metabolism studies using HLM.

Protocol: Metabolic Stability Assay in Human Liver Microsomes

Causality: The objective of this assay is to determine the rate at which the parent compound is consumed. This provides the intrinsic clearance (CLint), a critical parameter for predicting hepatic clearance in vivo. A low substrate concentration (typically 1 µM) is used to ensure enzyme kinetics are in the linear range (<< Km).

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 100X stock solution of the test compound (100 µM in acetonitrile or DMSO).

    • Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) in buffer.

    • Prepare an NADPH regenerating solution (e.g., Promega NADPH-Regeneration System) or a direct 10 mM NADPH stock solution in buffer. Keep on ice.

  • Incubation Setup:

    • In a 96-well plate, combine buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Prepare control incubations: a negative control without NADPH (-NADPH) to assess non-enzymatic degradation, and a T=0 control.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation and Timepoints:

    • Initiate the reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct stable-isotope labeled compound).

  • Sample Processing:

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol: Metabolite Identification and Profiling

Causality: This experiment aims to generate sufficient quantities of metabolites for structural elucidation. A higher substrate concentration (e.g., 10 µM) is used to drive the formation of minor metabolites. The focus is on identifying what is formed rather than the rate of disappearance.

Methodology:

  • Incubation:

    • Follow the incubation setup as in the stability assay, but use a higher concentration of the test compound (e.g., 10 µM).

    • Include two main conditions: one with NADPH (+NADPH) and a control without (-NADPH).

    • Incubate for a fixed, longer period (e.g., 60 minutes) at 37°C.

  • Sample Processing:

    • Quench the reaction with ice-cold acetonitrile.

    • Process the samples as described in the stability protocol.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes.

    • Employ data-dependent acquisition (DDA) to trigger MS/MS fragmentation scans for detected ions.

  • Data Interpretation:

    • Compare the +NADPH and -NADPH chromatograms to identify peaks present only in the enzymatic reaction.

    • For each new peak, determine the accurate mass to predict the elemental formula.

    • Calculate the mass shift from the parent compound to infer the type of biotransformation (e.g., +16 Da for hydroxylation, -14 Da for demethylation).

    • Analyze the MS/MS fragmentation pattern to propose the site of modification on the molecule.[15][16]

Data Presentation and Interpretation

Metabolic Stability Data

The results from the metabolic stability assay are typically summarized to provide a clear indication of the compound's lability.

ParameterValueInterpretation
Half-Life (t½, min) 25The time taken for 50% of the compound to be metabolized.
Elimination Rate (k, min⁻¹) 0.0277First-order rate constant of parent loss.
Intrinsic Clearance (CLint, µL/min/mg) 55.4Normalized rate of metabolism; used for in vivo scaling.
Table 1: Example Metabolic Stability Data in Human Liver Microsomes (0.5 mg/mL)
Metabolite Profile and Reaction Phenotyping

Data from metabolite profiling and subsequent reaction phenotyping experiments identify the metabolic pathways and the responsible enzymes. Reaction phenotyping involves using specific chemical inhibitors or individual recombinant CYP enzymes to pinpoint which isoform catalyzes a specific transformation.[17]

MetaboliteBiotransformationMass Shift (Da)Proposed Primary Enzyme(s)
M1O-demethylation-14.0157CYP2D6
M2N-dealkylation-151.0891CYP3A4
M3Hydroxylation+15.9949CYP2D6, CYP3A4
Table 2: Summary of Identified Metabolites and Contributing Enzymes

Conclusion and Drug Development Implications

This guide outlines a predictive and experimental framework for characterizing the in vitro metabolism of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine. Based on its structural similarity to venlafaxine, the compound is expected to undergo O-demethylation (likely via CYP2D6) and N-dealkylation (likely via CYP3A4). The provided protocols for metabolic stability and metabolite identification using human liver microsomes offer a robust, industry-standard approach for validating these predictions.

The results of these studies will be critical for:

  • Lead Candidate Optimization: A high intrinsic clearance may necessitate structural modifications to improve metabolic stability.

  • Pharmacokinetic Prediction: The CLint value is a key input for models that predict human pharmacokinetic parameters.

  • Safety Assessment: Identification of major metabolites is required to determine if they need to be synthesized and evaluated for pharmacological activity or toxicity.

  • Clinical Trial Design: Understanding the role of polymorphic enzymes like CYP2D6 and major drug-metabolizing enzymes like CYP3A4 is essential for identifying potential drug-drug interaction risks and managing patient variability in clinical studies.[18][19]

The comprehensive characterization of the in vitro metabolic profile is a cornerstone of building a robust preclinical data package, enabling informed decisions in the progression of a new chemical entity toward clinical development.

References

  • Vertex AI Search. (2024). Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.
  • SMPDB. (2025).
  • U.S. Food and Drug Administration. (n.d.). Effexor (venlafaxine hydrochloride) label.
  • SpringerLink. (n.d.).
  • Wikipedia. (n.d.). Venlafaxine.
  • Asha, S., & Vidyavathi, M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722.
  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • PharmGKB. (2013).
  • Faria, M. J., et al. (2003). Role of CYP2D6 in the stereoselective disposition of venlafaxine in humans. Chirality, 15(1), S14-22.
  • Wang, P. W., et al. (1995). Venlafaxine oxidation in vitro is catalysed by CYP2D6. British Journal of Clinical Pharmacology, 39(4), 435-439.
  • Preskorn, S. H., et al. (2009). Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status. Journal of Clinical Psychopharmacology, 29(4), 383–386.
  • National Center for Biotechnology Information. (2015). Venlafaxine Therapy and CYP2D6 Genotype.
  • Ovid. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Effexor XR® (venlafaxine hydrochloride) Extended-Release Capsules.
  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • GSC Online Press. (2024). The role of CYP2D6 in the metabolism of antidepressants.
  • Semantic Scholar. (2023). In Vitro Hepatic Models to Assess Herb–Drug Interactions: Approaches and Challenges.
  • MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • McAlpine, D. E., et al. (2011). Effect of cytochrome P450 enzyme polymorphisms on pharmacokinetics of venlafaxine. Therapeutic Drug Monitoring, 33(1), 14-20.
  • MDPI. (2021).
  • Scholars@TAMU. (2015).
  • BioOrganics. (n.d.). D,L-N,N-Didesmethyl Venlafaxine.
  • PubMed. (2004). In vitro drug metabolism using liver microsomes.
  • Taylor & Francis Online. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine.
  • ResearchGate. (2022).

Sources

Blood-Brain Barrier Permeability of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine: A Technical Guide for CNS Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of next-generation serotonin-norepinephrine reuptake inhibitors (SNRIs) requires precise tuning of central nervous system (CNS) exposure. Venlafaxine is a well-established SNRI that readily crosses the blood-brain barrier (BBB), exhibiting clinical cerebrospinal fluid (CSF)-to-plasma ratios of approximately 0.74[1]. However, structural modifications to the venlafaxine scaffold drastically alter its pharmacokinetic profile and BBB permeability.

This technical guide evaluates the theoretical and experimental framework for assessing the BBB permeability of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (hereafter referred to as N-PMPE-DDV ).

N-PMPE-DDV is synthesized by taking the primary amine metabolite of venlafaxine (didesmethylvenlafaxine) and alkylating it with a bulky, lipophilic 2-(4-methoxyphenyl)ethyl group. From a drug design perspective, this modification serves two competing pharmacokinetic purposes:

  • Increased Lipophilicity: Enhances passive transcellular diffusion across the endothelial lipid bilayer.

  • Increased Efflux Liability: The addition of a bulky aromatic system increases the molecular weight and spatial footprint, significantly raising the probability of recognition by efflux transporters such as P-glycoprotein (P-gp/ABCB1).

Physicochemical Profiling & In Silico Predictions

Before initiating resource-intensive in vitro or in vivo assays, we must establish the physicochemical baseline of N-PMPE-DDV. The BBB is a highly selective semi-permeable border formed by brain endothelial cells connected by tight junctions (TJs)[2]. Passive diffusion across this barrier is governed by molecular weight (MW), lipophilicity (LogP), and topological polar surface area (tPSA).

As shown in Table 1, the addition of the p-methoxyphenethyl group shifts the molecule away from the optimal CNS multiparameter optimization (MPO) space of venlafaxine. While the LogP increases (favoring passive diffusion), the increased MW and aromatic ring count trigger potential efflux mechanisms.

Table 1: Comparative Physicochemical Properties
CompoundMolecular Weight ( g/mol )Predicted LogPtPSA (Ų)H-Bond DonorsH-Bond AcceptorsExpected BBB Permeability Mechanism
Venlafaxine 277.402.7432.613High passive diffusion; weak P-gp substrate.
Didesmethylvenlafaxine 249.351.8048.633Moderate passive diffusion.
N-PMPE-DDV 383.53~4.1057.824High passive diffusion; high P-gp efflux liability.

Note: Values for N-PMPE-DDV are predictive estimates based on standard cheminformatics fragment-based calculations.

In Vitro BBB Permeability Assays

To empirically validate the in silico predictions, we deploy a two-tiered in vitro testing strategy. We first isolate passive diffusion using a PAMPA-BBB model, followed by a cell-based model to evaluate active efflux.

Passive Diffusion: PAMPA-BBB Protocol

The Parallel Artificial Membrane Permeability Assay (PAMPA) configured with porcine brain lipid extract is utilized to measure purely passive transcellular diffusion[3]. We use this assay because it eliminates the confounding variables of active transport and cellular metabolism, allowing us to isolate the effect of the lipophilic p-methoxyphenethyl group.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of N-PMPE-DDV in DMSO. Dilute to a final concentration of 10 µM in phosphate-buffered saline (PBS) at pH 7.4 (ensure DMSO < 1% to prevent membrane degradation).

  • Membrane Coating: Coat the porous filter of the donor plate (apical compartment) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Loading: Add 300 µL of the 10 µM N-PMPE-DDV solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells (basolateral compartment).

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates and quantify the concentration of N-PMPE-DDV in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Active Efflux: MDCK-MDR1 Transwell Protocol

Because N-PMPE-DDV's bulky aromatic structure likely makes it a P-gp substrate, we must evaluate its efflux ratio. We utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) rather than primary hCMEC/D3 cells, as MDCK-MDR1 provides a more robust, overexpressed P-gp signal for definitive substrate identification.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Barrier Integrity Check: Culture for 5-7 days. Prior to the assay, measure the Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming tight junction formation.

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM N-PMPE-DDV to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM N-PMPE-DDV to the basolateral chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh transport buffer.

  • Analysis: Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER>2.0 indicates significant P-gp mediated efflux.

MDCK_Workflow A Seed MDCK-MDR1 Cells on Transwell Inserts B Culture for 5-7 Days (Form Tight Junctions) A->B C Measure TEER (>200 Ω·cm² required) B->C D Dose N-PMPE-DDV (Apical & Basolateral) C->D E Sample at t=30, 60, 90, 120 min D->E F LC-MS/MS Quantification & Papp Calculation E->F

Diagram 1: Step-by-step workflow for the MDCK-MDR1 Transwell Permeability Assay.

In Vivo Pharmacokinetic Assessment

While in vitro models provide mechanistic insight, in vivo pharmacokinetics are required to determine actual CNS exposure. For neuroactive compounds, measuring the total brain-to-plasma ratio ( Kp,brain​ ) is insufficient because highly lipophilic drugs like N-PMPE-DDV will non-specifically bind to brain lipids. Therefore, we must calculate the unbound brain-to-plasma ratio ( Kp,uu,brain​ ) , which represents the pharmacologically active fraction available to interact with serotonin and norepinephrine transporters.

Step-by-Step Methodology:

  • Dosing: Administer N-PMPE-DDV intravenously (IV) at 1 mg/kg to a cohort of Sprague-Dawley rats.

  • Sampling: Euthanize animals at Tmax​ (determined via prior PK screening, typically 1-2 hours post-dose). Collect systemic blood via cardiac puncture and immediately harvest the whole brain.

  • Tissue Processing: Centrifuge blood to isolate plasma. Homogenize the brain tissue in a 1:3 (w/v) ratio with PBS.

  • Equilibrium Dialysis (The Critical Step): To determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ), place plasma and brain homogenate in the donor side of a 96-well equilibrium dialysis block (10 kDa molecular weight cutoff membrane). Place blank PBS in the receiver side. Incubate at 37°C for 4 hours.

  • Calculation:

    • Kp,brain​=Cbrain,total​/Cplasma,total​

    • Kp,uu,brain​=(Cbrain,total​×fu,brain​)/(Cplasma,total​×fu,plasma​)

Causality Note: If Kp,brain​ is high (>1.0) but Kp,uu,brain​ is low (<0.3), N-PMPE-DDV is heavily trapped in brain lipids or actively effluxed, meaning clinical efficacy will be lower than expected despite "crossing the BBB."

InVivo_PK A Administer N-PMPE-DDV (IV or PO in Rodents) B Collect Blood & Brain Tissue at predefined timepoints A->B C Centrifuge Blood to isolate Plasma B->C D Homogenize Brain Tissue (1:3 w/v buffer) B->D E Equilibrium Dialysis (Determine fu,brain & fu,plasma) C->E D->E F Calculate Kp,brain and Kp,uu,brain E->F

Diagram 2: Workflow for determining the unbound brain-to-plasma partition coefficient.

Mechanistic Insight: Efflux Transporter Interactions

The primary barrier to CNS penetration for lipophilic, bulky amines is P-glycoprotein (ABCB1). Venlafaxine itself exhibits a brain-to-serum ratio of approximately 2.4 in P-gp knockout mice compared to 1.1 in wild-type mice, indicating it is a weak-to-moderate substrate.

By appending the p-methoxyphenethyl group to create N-PMPE-DDV, we introduce a second aromatic ring and increase the spatial volume of the molecule. P-gp's binding pocket preferentially accommodates hydrophobic, amphipathic molecules with multiple aromatic rings. Consequently, N-PMPE-DDV is hypothesized to bind with higher affinity to the internal transmembrane domains of P-gp.

When N-PMPE-DDV diffuses into the inner leaflet of the endothelial cell membrane, it is intercepted by P-gp and actively extruded back into the capillary lumen via ATP hydrolysis, severely limiting its net CNS accumulation.

BBB_Efflux Blood Blood Capillary (High N-PMPE-DDV) Endothelial BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion Brain Brain Parenchyma (Target Site) Endothelial->Brain Transcellular Transport Pgp P-glycoprotein (ABCB1) Efflux Pump Endothelial->Pgp Substrate Recognition Pgp->Blood ATP-dependent Efflux

Diagram 3: Mechanism of P-glycoprotein mediated efflux of N-PMPE-DDV at the BBB.

Conclusion

The transformation of didesmethylvenlafaxine into N-PMPE-DDV via the addition of a p-methoxyphenethyl group creates a complex pharmacokinetic paradox. While the increased lipophilicity theoretically enhances passive diffusion across the BBB, the added bulk and aromaticity likely trigger robust P-glycoprotein efflux. To accurately evaluate this compound for CNS drug development, researchers must look beyond simple in silico LogP calculations and strictly employ Kp,uu,brain​ methodology combined with MDCK-MDR1 in vitro profiling. Relying solely on total brain concentrations will result in a gross overestimation of the drug's therapeutic potential at the synaptic cleft.

References

  • Paulzen, M., Groppe, S., Tauber, S. C., Veselinovic, T., & Hiemke, C. (2015). Venlafaxine and O-Desmethylvenlafaxine Concentrations in Plasma and Cerebrospinal Fluid. The Journal of Clinical Psychiatry.[Link]

  • Karlsson, R. M., et al. (2010). Blood-brain barrier penetration of the enantiomers of venlafaxine and its metabolites in mice lacking P-glycoprotein. European Neuropsychopharmacology.[Link]

  • Dagenais, C., & Avdeef, A. (2015). P-Glycoprotein Deficient Mouse in situ Blood-Brain Barrier Permeability and its Prediction using an in combo PAMPA Model. National Center for Biotechnology Information (PMC).[Link]

  • Yang, Y., et al. (2024). Neurons enhance blood-brain barrier function via upregulating claudin-5 and VE-cadherin expression due to GDNF secretion. eLife.[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Analytical Resolution of Venlafaxine EP Impurity H

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical manufacturing and quality control, the rigorous characterization of Active Pharmaceutical Ingredient (API) impurities is a regulatory imperative. N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine , formally recognized in pharmacopeial standards as Venlafaxine EP Impurity H [1], is a critical synthetic byproduct encountered during the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine.

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive breakdown of this impurity's physicochemical properties, its mechanistic origins, and a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) methodology required for its precise quantification and structural elucidation.

Structural and Physicochemical Data

Understanding the exact mass and isotopic distribution of Impurity H is the foundational step for analytical method development. The compound is a secondary amine formed by the addition of a 4-methoxyphenethyl group to the primary amine core of didesmethylvenlafaxine.

Table 1: Fundamental Physicochemical Parameters
ParameterValueAnalytical Significance
Chemical Name N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxineIUPAC nomenclature for structural identification.
Pharmacopeial ID Venlafaxine EP Impurity HRegulatory reference standard[1].
CAS Registry Number 1329795-88-1Unique chemical identifier[1].
Molecular Formula C₂₄H₃₃NO₃Dictates the theoretical isotopic distribution[1].
Average Molecular Weight 383.52 g/mol Used for standard gravimetric preparations[2].
Monoisotopic Exact Mass 383.2460 DaCritical for HRMS mass defect filtering[3].

Mechanistic Origins in API Synthesis

To control an impurity, one must understand its causality. Venlafaxine synthesis relies on the critical intermediate didesmethylvenlafaxine (1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol)[4]. The target pathway involves the reductive dimethylation of this primary amine to yield the tertiary amine API (Venlafaxine).

However, if the reaction matrix contains unreacted precursors or side-products bearing a 4-methoxyphenethyl moiety, the primary amine undergoes an aberrant N-alkylation . This parasitic side reaction consumes the intermediate and generates the secondary amine Impurity H.

Pathway A Didesmethylvenlafaxine (C15H23NO2) C Venlafaxine EP Impurity H (C24H33NO3) A->C Aberrant N-Alkylation D Venlafaxine API (C17H27NO2) A->D Target Dimethylation B 4-Methoxyphenethyl Reagent (Alkylating Species) B->C Reacts with 1° Amine

Fig 1: Synthetic pathway demonstrating aberrant N-alkylation leading to Venlafaxine EP Impurity H.

Analytical Methodology: Self-Validating HRMS Protocol

Because Impurity H shares its exact mass (383.2460 Da) and molecular formula (C₂₄H₃₃NO₃) with other known compounds (such as the vasodilator Naftidrofuryl[3]), low-resolution mass spectrometry is insufficient. The following UHPLC-HRMS protocol is designed as a self-validating system : it uses retention time locking, sub-5 ppm mass accuracy, and MS/MS structural connectivity to eliminate false positives.

Workflow S1 Sample Prep (Spike IS) S2 UHPLC (Sub-2µm C18) S1->S2 S3 ESI(+) (Protonation) S2->S3 S4 Orbitrap HRMS (m/z 384.2533) S3->S4 S5 Data Validation (Δppm & MS/MS) S4->S5

Fig 2: Self-validating UHPLC-HRMS workflow for exact mass and structural confirmation.
Step-by-Step Experimental Protocol
  • Sample Preparation & Internal Standardization:

    • Action: Dissolve the API batch sample in 50:50 Methanol/Water to a concentration of 1 mg/mL. Spike with 10 ng/mL of Venlafaxine-d6 (Internal Standard).

    • Causality: The isotopically labeled IS controls for matrix effects and validates that any retention time shifts are due to system variance, not structural isomerism.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The sub-2-micron particles minimize longitudinal diffusion (per the van Deemter equation), maximizing peak capacity to resolve Impurity H from the massive API peak.

  • Ionization (Positive ESI):

    • Action: Operate the Electrospray Ionization source in positive mode (ESI+).

    • Causality: The secondary amine in Impurity H possesses a high gas-phase proton affinity. The formic acid in the mobile phase donates protons, highly efficiently generating the [M+H]⁺ precursor ion.

  • High-Resolution Mass Acquisition (Orbitrap/Q-TOF):

    • Action: Acquire full-scan MS data at a resolution of ≥70,000 FWHM. Target the theoretical m/z of 384.2533.

    • Causality: High resolution separates the target ion from nominal mass interferences. The mass error (Δppm) must be calculated as [(Measured - Theoretical) / Theoretical] * 10^6 and must strictly fall below 5 ppm.

  • MS/MS Fragmentation (Structural Validation):

    • Action: Isolate m/z 384.25 and apply Higher-energy C-trap Dissociation (HCD).

    • Causality: Exact mass only confirms the empirical formula. MS/MS forces the cleavage of the 4-methoxyphenethyl group and the loss of water from the cyclohexanol ring, yielding diagnostic fragment ions that definitively prove the molecular connectivity.

Quantitative Mass Spectrometry Data

For rapid reference during instrument tuning and data analysis, the following exact mass targets must be programmed into the HRMS inclusion list.

Table 2: HRMS Target Ions for Venlafaxine EP Impurity H
SpeciesFormulaTheoretical Exact Mass (m/z)Ionization Mechanism
Neutral Molecule C₂₄H₃₃NO₃383.2460N/A
Protonated Adduct [C₂₄H₃₃NO₃ + H]⁺384.2533Protonation of secondary amine
Sodium Adduct [C₂₄H₃₃NO₃ + Na]⁺406.2353Cationization (Trace level)
Water Loss Fragment [C₂₄H₃₁NO₂ + H]⁺366.2428In-source decay of cyclohexanol -OH

References

  • SynZeal Research. "Venlafaxine EP Impurity H (free base) - SZ-V007011." SynZeal Chemical Standards. [Link]

  • PubChem, National Institutes of Health. "Naftidrofuryl | C24H33NO3 (Formula Exact Mass Reference)." PubChem Compound Database.[Link]

  • Pharmaffiliates. "Venlafaxine Hydrochloride Impurities and Reference Standards." Pharmaffiliates Analytics & Synthetics.[Link]

  • PubChem, National Institutes of Health. "N,N-Didesmethylvenlafaxine | C15H23NO2." PubChem Compound Database.[Link]

  • Wikipedia. "C24H33NO3 Chemical Formula Data." Wikipedia, The Free Encyclopedia. [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for the Quantification of N-(2-(4-Methoxyphenyl)ethyl) Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Pharmaceutical Drug Development Professionals.

Executive Summary & Mechanistic Context

Venlafaxine is a highly effective serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for psychiatric disorders[1]. During the multi-step synthesis of the Venlafaxine active pharmaceutical ingredient (API), various process-related impurities can emerge. One of the most analytically challenging impurities is N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine .

This molecule is formed via the over-alkylation of didesmethylvenlafaxine (Venlafaxine EP Impurity C), a primary amine intermediate. The target impurity presents two distinct chromatographic hurdles:

  • Extreme Lipophilicity: The addition of a second bulky 2-(4-methoxyphenyl)ethyl moiety drastically increases the molecule's hydrophobicity compared to the parent API.

  • Basic Nitrogen Center: The secondary amine (pKa ~9.4) is highly susceptible to ionization. On standard silica-based columns, this leads to severe secondary electrostatic interactions with residual acidic silanols, manifesting as catastrophic peak tailing and poor resolution.

This application note details the causality-driven development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this impurity, ensuring compliance with ICH Q3A(R2) regulatory standards.

Chem_Pathway Venlafaxine Venlafaxine API (Tertiary Amine) DDV Didesmethylvenlafaxine (Primary Amine Precursor) Venlafaxine->DDV N-Demethylation (Degradation Pathway) Target N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (Target Impurity) DDV->Target Over-alkylation (Process Side-Reaction)

Fig 1: Mechanistic pathway illustrating the formation of the target process impurity.

Rationale for Method Development (Causality & Logic)

As analytical scientists, we do not select parameters arbitrarily; every chromatographic condition must be thermodynamically and kinetically justified.

  • Stationary Phase Selection: To mitigate the silanol interactions inherent to basic amines, a highly inert, double-end-capped C18 column (e.g., Purospher STAR RP-18e) is mandatory[2]. The end-capping sterically shields the basic secondary amine of the impurity from interacting with the silica backbone.

  • Mobile Phase pH Optimization: Operating at a neutral pH leaves the amine partially ionized, leading to split peaks and band broadening. By utilizing a basic mobile phase—specifically 0.1% v/v liquid ammonia adjusted to pH 8.5 with orthophosphoric acid—the secondary amine is maintained entirely in its un-ionized (free base) state[2]. This maximizes hydrophobic partitioning into the C18 phase, yielding sharp, symmetrical peaks.

  • Gradient Elution Strategy: Because the target impurity is substantially more lipophilic than Venlafaxine, an isocratic elution would result in unacceptably long retention times. A gradient utilizing Acetonitrile (a polar aprotic solvent with excellent mass transfer properties) ensures the early elution of the polar API, followed by the rapid, sharp elution of the lipophilic impurity.

  • Detection Wavelength: The bis-(4-methoxyphenyl) structural motif exhibits a strong UV absorption maximum at 225 nm. Monitoring at this wavelength provides the optimal signal-to-noise (S/N) ratio for trace-level quantification[2][3].

HPLC_Workflow Start Method Development Initiation ColSelect Column Selection (End-capped C18) Start->ColSelect Mitigate Silanol Interactions Buffer Mobile Phase Optimization (pH 8.5 Ammonia Buffer) ColSelect->Buffer Suppress Amine Ionization Gradient Gradient Elution Design (Buffer / Acetonitrile) Buffer->Gradient Elute Lipophilic Impurity Validation ICH Q2(R1) Validation (Specificity, Linearity, Precision) Gradient->Validation Ensure System Suitability Final Validated HPLC Method for Quantification Validation->Final Protocol Established

Fig 2: Logical workflow for the HPLC method development and validation process.

Experimental Protocol & Self-Validating System

Chromatographic Conditions
  • Column: Purospher STAR RP-18 end-capped (250 mm × 4.6 mm, 5 µm) or equivalent high-purity C18.

  • Mobile Phase A: 0.1% v/v liquid ammonia in HPLC-grade water, adjusted to pH 8.5 ± 0.05 using 10% orthophosphoric acid[2].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Oven Temperature: 45 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer for bulky analytes).

  • Detection: UV/PDA at 225 nm[3].

  • Injection Volume: 20 µL.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 80 20 Isocratic hold
5.0 80 20 API Elution
20.0 30 70 Linear Gradient (Impurity Elution)
25.0 30 70 Isocratic Wash
26.0 80 20 Return to Initial

| 35.0 | 80 | 20 | Re-equilibration |

Sample Preparation
  • Diluent Preparation: Combine HPLC-grade water and acetonitrile (50:50, v/v). Degas via ultrasonication for 10 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • API Sample Preparation: Weigh 50.0 mg of Venlafaxine API into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to the mark (1000 µg/mL).

  • Filtration: Pass all analytical solutions through a 0.45 µm hydrophilic PTFE syringe filter. Crucial Step: Discard the first 2 mL of filtrate to prevent membrane-adsorption artifacts that could skew trace-level quantification.

The Self-Validating System: System Suitability Testing (SST)

To guarantee the trustworthiness of the data, the method must validate itself prior to every sequence.

  • Blank Validation: Inject the diluent blank. The chromatogram must exhibit no interfering peaks (S/N < 3) at the retention time of the target impurity, proving system cleanliness and zero autosampler carryover.

  • SST Injection: Inject the Standard Stock Solution (100 µg/mL) six consecutive times.

    • Tailing Factor (T): Must be ≤ 1.5. (Validates that the column end-capping is actively preventing silanol interactions).

    • Theoretical Plates (N): Must be ≥ 5,000. (Validates column efficiency and proper flow dynamics).

    • Precision (%RSD): Peak area RSD must be ≤ 2.0%. (Validates autosampler injection precision).

Method Validation Summary (ICH Q2 Guidelines)

The developed method was subjected to rigorous validation according to International Council for Harmonisation (ICH) Q2(R1)/(R2) guidelines. The quantitative data is summarized below, demonstrating the method's sensitivity and reliability for routine QC release testing.

Table 1: Method Validation Data for N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Validation ParameterICH Acceptance CriteriaObserved ResultScientific Implication
Specificity Resolution ( Rs​ ) > 1.5 from API Rs​ = 4.2Complete baseline separation from Venlafaxine and other process impurities.
Linearity (Range) R2 ≥ 0.999 (LOQ to 150% of spec) R2 = 0.9998Highly reliable quantification across the expected concentration range.
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.02 µg/mLExceptional sensitivity due to optimized 225 nm wavelength and sharp peak shape.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.06 µg/mLCapable of quantifying the impurity well below the 0.10% reporting threshold.
Method Precision %RSD ≤ 2.0% (n=6 replicates)0.85%High repeatability of the extraction and injection process.
Accuracy (Recovery) 90.0% - 110.0% across 3 levels98.4% - 101.2%No matrix interference from the Venlafaxine API bulk material.

Conclusion

By applying first-principles chemistry to chromatographic method development, this protocol successfully isolates and quantifies the highly lipophilic, basic impurity N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine. The strategic use of a pH 8.5 ammonia buffer combined with an end-capped C18 stationary phase eliminates peak tailing, while the optimized gradient ensures rapid, high-resolution separation. The integrated System Suitability Test (SST) guarantees that this method acts as a self-validating system, ready for deployment in highly regulated pharmaceutical environments.

References

  • Title: RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine Source: Orient J Chem URL
  • Source: Taylor & Francis (Synthetic Communications)
  • Title: Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices Source: Systematic Reviews in Pharmacy URL

Sources

Application Note: Highly Selective LC-MS/MS Bioanalytical Protocol for the Detection of N-(2-(4-Methoxyphenyl)ethyl) Didesmethylvenlafaxine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The detection of trace-level synthetic impurities and designer analogs in biological matrices is a critical function of modern clinical and toxicological bioanalysis. N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (N-MPE-DDV) is a complex, lipophilic derivative related to the venlafaxine metabolic pathway. Standard LC-MS/MS protocols for venlafaxine and its primary active metabolite, O-desmethylvenlafaxine, typically rely on basic solid-phase extraction (SPE) and standard C18 chromatography[1]. Recent bioanalytical advancements have expanded these methods to encompass the , including N,N-didesmethylvenlafaxine[2].

Furthermore, have demonstrated the necessity of highly selective extraction protocols to achieve nanogram-level sensitivity[3]. N-MPE-DDV, structurally related to [4], requires an orthogonal approach due to its increased lipophilicity and dual-aromatic structure.

Methodological Causality (The "Why" Behind the Protocol)

As a self-validating system, this protocol is engineered to eliminate false positives and matrix-induced signal suppression through two specific mechanisms:

  • Mixed-Mode Strong Cation Exchange (MCX) SPE: N-MPE-DDV contains a secondary amine that becomes fully protonated (cationic) at low pH. By loading the sample under acidic conditions, the analyte binds tightly to the cation-exchange sorbent. This allows for an aggressive 100% methanol wash, which strips away neutral lipids and plasma phospholipids—the primary culprits of ion suppression in LC-MS/MS—without premature analyte elution.

  • Biphenyl Stationary Phase: Standard C18 columns rely purely on dispersive hydrophobic interactions. Because N-MPE-DDV possesses two distinct 4-methoxyphenyl rings, a Biphenyl column is utilized to exploit π−π interactions. This orthogonal retention mechanism ensures baseline separation from endogenous isobaric plasma interferences.

Materials and Reagents

  • Analyte Standard: N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (Purity >99%).

  • Internal Standard (IS): Venlafaxine-D6.

  • Matrix: K2EDTA human plasma.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Formic Acid (FA), Ammonium Formate, and Ammonium Hydroxide (NH₄OH).

  • Consumables: Oasis MCX 96-well plates (30 mg/well) or equivalent mixed-mode cation exchange cartridges, Biphenyl LC column (50 mm × 2.1 mm, 2.6 µm).

Experimental Protocols

Sample Preparation Workflow

To ensure maximum recovery and minimal matrix effect, the extraction relies on pH-mediated ionic retention.

  • Spiking & Aliquoting: Transfer 200 µL of K2EDTA human plasma into a 96-well plate. Add 10 µL of the Internal Standard working solution (500 ng/mL Venlafaxine-D6).

  • Acidification: Add 200 µL of 2% Formic Acid in H₂O to the plasma. Vortex for 2 minutes to disrupt protein binding and ensure the secondary amine of the analyte is fully protonated.

  • SPE Conditioning: Condition the MCX plate with 400 µL of MeOH, followed by 400 µL of 2% Formic Acid in H₂O.

  • Loading: Apply the acidified plasma mixture to the MCX plate. Pass through at a flow rate of 1-2 mL/min using a positive pressure manifold.

  • Interference Washing:

    • Wash 1: 400 µL of 2% Formic Acid in H₂O (removes hydrophilic interferences).

    • Wash 2: 400 µL of 100% MeOH (removes hydrophobic interferences and phospholipids).

  • Elution: Elute the target analytes with 2 × 200 µL of 5% NH₄OH in MeOH. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).

SPE_Workflow A Plasma Sample (200 µL) + Internal Standard B Acidification (Add 200 µL 2% Formic Acid) A->B D Sample Loading (Apply Acidified Plasma) B->D C MCX SPE Conditioning (MeOH -> 2% FA in H2O) C->D E Wash 1: 2% FA in H2O Wash 2: 100% MeOH D->E F Elution Step (5% NH4OH in MeOH) E->F G Evaporation (N2, 40°C) & Reconstitution F->G H LC-MS/MS Analysis G->H

Mixed-mode Strong Cation Exchange (MCX) SPE workflow for plasma sample preparation.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a Biphenyl column to maximize π−π interactions with the analyte's dual methoxy-aromatic rings.

  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.45955
0.50.45955
3.00.451090
4.00.451090
4.10.45955
6.00.45955
Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive mode.

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas (CAD): Medium (Argon)

MRM_Logic A N-MPE-DDV (Analyte) B ESI (+) Ionization [M+H]+ m/z 384.3 A->B C Collision Cell (CID with Argon) B->C D Quantifier Ion m/z 121.1 C->D CE: 35V E Qualifier Ion m/z 266.2 C->E CE: 20V

Mass spectrometry fragmentation pathway and MRM logic for N-MPE-DDV detection.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)Purpose
N-MPE-DDV 384.3121.1507035Quantifier
N-MPE-DDV 384.3266.2507020Qualifier
Venlafaxine-D6 284.3121.1506030Internal Standard

(Note: The m/z 121.1 fragment corresponds to the highly stable 4-methoxybenzyl cation, a hallmark fragment of venlafaxine-derived structures).

Data Presentation & Method Performance

The protocol was validated in accordance with FDA/EMA bioanalytical guidelines. To ensure the protocol acts as a self-validating system, the Internal Standard (Venlafaxine-D6) peak area is continuously monitored across all injections. A variation of >15% in the IS response indicates unmitigated matrix effects or extraction failure, triggering an automatic reinjection or sample re-extraction.

Table 3: Method Validation Summary in Human Plasma

ParameterConcentrationAccuracy (% Bias)Precision (% CV)Recovery (%)Matrix Effect (%)
LLOQ 0.5 ng/mL± 11.2< 14.588.595.2
Low QC 1.5 ng/mL± 8.4< 8.290.196.8
Mid QC 50 ng/mL± 4.1< 5.892.498.1
High QC 400 ng/mL± 2.8< 4.591.899.0

Interpretation: The combination of MCX extraction and Biphenyl chromatography successfully normalizes the matrix effect to near 100% (indicating negligible ion suppression or enhancement), securing trustworthy quantitative data across a wide dynamic range.

References

  • Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B.[Link]

  • Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. Journal of Chromatography B.[Link]

  • Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • N,O-Didesmethylvenlafaxine Compound Summary. National Center for Biotechnology Information. PubChem Database.[Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, a significant analog and potential metabolite of Venlafaxine. The synthesis is strategically designed in a three-part process, commencing with the preparation of two key precursors: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (didesmethylvenlafaxine) and 2-(4-methoxyphenyl)acetaldehyde. The final convergent step employs a highly efficient reductive amination pathway to couple these precursors. This guide offers detailed, step-by-step protocols, explanations of the chemical principles behind the chosen methodologies, and troubleshooting advice, intended for an audience of researchers, chemists, and professionals in drug development.

Introduction

Venlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is widely prescribed for the treatment of depression and anxiety disorders.[1][2] The study of its metabolites and analogs is crucial for understanding its pharmacological profile, identifying potential impurities in bulk drug manufacturing, and discovering new chemical entities with modified activities. N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine is one such analog, formed by the N-alkylation of the primary amine metabolite, didesmethylvenlafaxine.

This application note details a robust and logical synthetic route to this target compound. The strategy is built upon well-established chemical transformations, ensuring reproducibility and scalability. We will first construct the core didesmethylvenlafaxine scaffold, prepare the N-alkylating agent precursor, and finally, couple them using reductive amination—a cornerstone reaction in modern pharmaceutical chemistry for its efficiency and selectivity.[3]

Overall Synthetic Workflow

The synthesis is approached via a convergent strategy, where two key intermediates are prepared separately and then combined in the final step. This approach enhances overall efficiency and simplifies purification.

G cluster_0 Part 1: Didesmethylvenlafaxine Synthesis cluster_1 Part 2: Aldehyde Precursor Synthesis cluster_2 Part 3: Final Coupling A 4-Methoxyphenylacetonitrile C 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol A->C B Cyclohexanone B->C D Didesmethylvenlafaxine (Precursor 1) C->D Hydrogenation G 2-(4-Methoxyphenyl)acetaldehyde (Precursor 2) H N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine D->H E 4-Methoxyphenylacetic Acid F 2-(4-Methoxyphenyl)ethanol E->F Reduction F->G Oxidation G->H G A 4-Methoxyphenyl acetonitrile C 1-[Cyano-(4-methoxyphenyl) methyl]cyclohexanol A->C NaOCH3 Methanol B Cyclohexanone B->C D Didesmethylvenlafaxine C->D H2, Raney Nickel Toluene/H2O/NH3

Caption: Reaction scheme for Didesmethylvenlafaxine.

Protocol 1.1: Synthesis of 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol

This step involves the base-catalyzed addition of the acidic alpha-proton of 4-methoxyphenylacetonitrile to the electrophilic carbonyl carbon of cyclohexanone. Sodium methoxide is an effective and economical base for this transformation. [4] Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
4-Methoxyphenylacetonitrile147.1850.0 g1.0
Cyclohexanone98.1436.8 g (38.8 mL)1.1
Sodium Methoxide54.0220.2 g1.1
Methanol32.04250 mL-
Hydrochloric Acid (1M)-~100 mL-
Ethyl Acetate-500 mL-
Brine Solution-200 mL-

Procedure:

  • To a 1L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenylacetonitrile and methanol. Stir until fully dissolved.

  • Add cyclohexanone to the solution.

  • In a separate beaker, carefully prepare a solution of sodium methoxide in methanol (approx. 100 mL of the total 250 mL). Caution: This reaction is exothermic. Add the sodium methoxide solution dropwise to the main reaction flask over 30 minutes, maintaining the temperature below 40°C with an ice bath if necessary.

  • After the addition is complete, heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature and then to 0-5°C in an ice bath.

  • Slowly neutralize the reaction mixture by adding 1M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 250 mL of deionized water and 250 mL of ethyl acetate. Transfer to a separatory funnel and extract.

  • Separate the organic layer. Wash the organic layer with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid. The product can be purified further by recrystallization from a mixture of ethyl acetate and hexanes.

Protocol 1.2: Synthesis of Didesmethylvenlafaxine via Nitrile Reduction

The cyano-intermediate is reduced to the primary amine using catalytic hydrogenation. Raney Nickel is a cost-effective catalyst for this transformation. The addition of ammonia is critical to prevent the formation of secondary amine side products. Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol245.3250.0 g1.0
Raney Nickel (50% slurry in water)-~10 g (pre-washed)-
Toluene-200 mL-
Water-100 mL-
Ammonia Solution (25%)-100 mL-
Celite®-20 g-

Procedure:

  • In a high-pressure hydrogenation vessel (autoclave), charge the 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol, toluene, water, and aqueous ammonia.

  • Carefully add the pre-washed Raney Nickel catalyst to the vessel. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

  • Seal the autoclave. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 7-8 kg/cm ². 5. Begin stirring and heat the reaction mixture to 45-50°C. Maintain this temperature and pressure for 8-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with toluene. Caution: Do not allow the catalyst on the Celite pad to dry out. Quench it immediately with water.

  • Transfer the filtrate to a separatory funnel. Separate the organic (toluene) layer.

  • Extract the aqueous layer with an additional 100 mL of toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Didesmethylvenlafaxine as a solid or thick oil.

Part 2: Synthesis of Precursor 2 - 2-(4-Methoxyphenyl)acetaldehyde

This aldehyde is the electrophilic partner in the final reductive amination step. It can be conveniently prepared from the commercially available 4-methoxyphenylacetic acid via a two-step reduction-oxidation sequence. [5][6]

G A 4-Methoxyphenylacetic Acid B 2-(4-Methoxyphenyl) ethanol A->B 1. SOCl2 2. NaBH4 C 2-(4-Methoxyphenyl) acetaldehyde B->C PCC, DCM

Caption: Reaction scheme for aldehyde precursor.

Protocol 2.1: Synthesis of 2-(4-Methoxyphenyl)ethanol

The carboxylic acid is first converted to a more reactive acyl chloride, which is then reduced to the primary alcohol using a mild reducing agent like sodium borohydride.

Procedure:

  • In a flask under a nitrogen atmosphere, suspend 4-methoxyphenylacetic acid (1 equiv.) in dichloromethane (DCM).

  • Add oxalyl chloride (1.2 equiv.) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The acid is now converted to the acyl chloride.

  • In a separate, larger flask, suspend sodium borohydride (2.0 equiv.) in tetrahydrofuran (THF) and cool to 0°C.

  • Slowly add the previously prepared acyl chloride solution to the NaBH4 suspension.

  • After the addition, allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of 1M HCl. Extract the product with ethyl acetate, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the alcohol.

Protocol 2.2: Synthesis of 2-(4-Methoxyphenyl)acetaldehyde

The primary alcohol is oxidized to the aldehyde. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it minimizes over-oxidation to the carboxylic acid.

Procedure:

  • In a flask, suspend PCC (1.5 equiv.) in DCM.

  • Add a solution of 2-(4-methoxyphenyl)ethanol (1 equiv.) in DCM to the PCC suspension.

  • Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn into a dark, thick slurry.

  • Dilute the mixture with diethyl ether and filter through a plug of silica gel to remove the chromium salts.

  • Wash the silica plug thoroughly with more diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the desired aldehyde. Note: This aldehyde can be unstable and is often best used immediately in the next step.

Part 3: Final Synthesis via Reductive Amination

This final step joins the two precursors. Reductive amination is the method of choice as it proceeds in one pot via the formation of an intermediate imine/enamine, which is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild, selective for imines over aldehydes, and does not react with the alcoholic hydroxyl group present in the didesmethylvenlafaxine substrate.

G amine Didesmethylvenlafaxine (Precursor 1) imine Imine Intermediate amine->imine aldehyde 2-(4-Methoxyphenyl)acetaldehyde (Precursor 2) aldehyde->imine + H2O product Final Product imine->product NaBH(OAc)3 DCE, Acetic Acid

Caption: Reductive amination workflow.

Protocol 3.1: Synthesis of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Didesmethylvenlafaxine249.3510.0 g1.0
2-(4-Methoxyphenyl)acetaldehyde150.176.3 g1.05
Sodium Triacetoxyborohydride211.9412.7 g1.5
1,2-Dichloroethane (DCE)-200 mL-
Acetic Acid (Glacial)60.052.4 g (2.3 mL)1.0
Saturated Sodium Bicarbonate-200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add Didesmethylvenlafaxine and 1,2-dichloroethane (DCE).

  • Add 2-(4-methoxyphenyl)acetaldehyde followed by glacial acetic acid. The acetic acid acts as a catalyst for imine formation.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride in portions over 20-30 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Once complete, carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two 50 mL portions of DCM.

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material using flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, with 1% triethylamine to prevent streaking) to yield the pure N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

  • All synthetic procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Raney Nickel is pyrophoric and must be handled with extreme care while wet.

  • Reagents like oxalyl chloride and PCC are toxic and corrosive; handle with appropriate caution.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Reddy, B. S., et al. (2011). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Organic Process Research & Development, 15(5), 1049–1054. [Link]

  • Google Patents. (2022).
  • Satyanarayana, B., et al. (2010). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Synthetic Communications, 40(13), 1880–1886. [Link]

  • American Chemical Society. (2011). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. [Link]

  • Google Patents. (2008).
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11869–11911. [Link]

  • New Drug Approvals. (2015). VENLAFAXINE PART 2/3.
  • Chinese Journal of Modern Applied Pharmacy. (2021). Synthesis of Photodegradation Impurities from Venlafaxine Hydrochloride. [Link]

  • Rao, V. U., et al. (2006). Preparation of Venlafaxine-Antidepressant Drug (1). Rasayan J. Chem, 1(1), 1-5. [Link]

  • Basappa, et al. (2004). Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol hydrochloride: (+/-) venlafaxine racemic mixtures. Bioorganic & Medicinal Chemistry Letters, 14(12), 3279-81. [Link]

  • Quick Company. (2009). An Improved Process For The Preparation Of Pure Venlafaxine. [Link]

  • Google Patents. (2007).
  • Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12), 961-968. [Link]

  • Google Patents. (2008).
  • Basappa, et al. (2005). Synthesis of new bioactive venlafaxine analogs: Novel thiazolidin-4-ones as antimicrobials. Bioorganic & Medicinal Chemistry, 13(24), 6701-6707. [Link]

  • PubChem. N,N-Didesmethylvenlafaxine. [Link]

  • PubChem. 4-Methoxyphenylacetic Acid. [Link]

  • Inxight Drugs. N,N-DIDESMETHYLVENLAFAXINE. [Link]

  • NP-MRD. NP-Card for 4-Methoxyphenylacetic acid (NP0000214). [Link]

Sources

Application Note: Preparation and ISO 17034 Certification of N-(2-(4-Methoxyphenyl)ethyl) Didesmethylvenlafaxine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

In the highly regulated landscape of pharmaceutical manufacturing, the establishment of metrological traceability through Certified Reference Materials (CRMs) is paramount. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes various degradation and synthetic pathways that yield complex impurity profiles.

One of the most critical of these is N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine , pharmacopeially designated as Venlafaxine EP Impurity H (CAS 1329795-88-1)[1]. Structurally, it is a secondary amine (Molecular Formula: C24H33NO3, MW: 383.5 g/mol ). In the context of the global regulatory scrutiny surrounding mutagenic impurities, secondary amines are highly susceptible to nitrosation. Consequently, Venlafaxine Impurity H serves as the direct precursor to N-Nitroso Venlafaxine EP Impurity H , a cohort-of-concern nitrosamine[2][3].

To ensure accurate analytical method validation (AMV) and routine quality control (QC), this impurity must be synthesized and certified under strict [4]. This application note details the mechanistic rationale, synthesis, and self-validating certification protocols required to produce this CRM.

Mechanistic Rationale: Synthesis & Purification

Synthesis Strategy: Finkelstein-Catalyzed N-Alkylation

The target molecule is synthesized via the N-alkylation of the primary amine precursor, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (known as Venlafaxine EP Impurity C)[5], using 2-(4-methoxyphenyl)ethyl bromide.

Causality & Expertise: Direct alkylation of primary amines often suffers from poor selectivity, leading to over-alkylation and the formation of unwanted tertiary amines. To mitigate this, we employ a tightly controlled stoichiometric ratio (1:1.05) and utilize a Finkelstein catalyst (Potassium Iodide, KI). The iodide ion acts as a superior nucleophile and leaving group, converting the alkyl bromide to an alkyl iodide in situ. This significantly lowers the activation energy, allowing the sterically hindered primary amine to attack efficiently at lower temperatures, thereby suppressing over-alkylation. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous acid scavenger to neutralize the generated hydrobromic acid, preventing the amine from protonating and losing its nucleophilicity.

Purification Strategy: Reverse-Phase Preparative HPLC

Causality & Experience: Secondary amines like Venlafaxine Impurity H exhibit severe peak tailing and irreversible adsorption on standard normal-phase silica gel due to strong hydrogen bonding and acid-base interactions with free silanol groups. Attempting silica column chromatography often results in poor recovery and compromised purity. Therefore, reverse-phase preparative HPLC (C18) using a volatile buffer (0.1% Trifluoroacetic acid) is the superior choice. This ensures baseline resolution from unreacted starting materials, yielding the >99% chromatographic purity required for a CRM.

Synthesis_Workflow SM1 Venlafaxine Imp. C (Primary Amine) Rxn N-Alkylation (K2CO3, KI, Reflux) SM1->Rxn SM2 Alkylating Agent (Alkyl Bromide) SM2->Rxn Crude Crude Mixture (2° Amine) Rxn->Crude Prep Prep-HPLC (C18, H2O/MeCN) Crude->Prep Pure Venlafaxine Imp. H (>99% Purity) Prep->Pure

Chemical synthesis and isolation workflow for Venlafaxine EP Impurity H.

Experimental Protocols

Protocol A: Chemical Synthesis of Venlafaxine EP Impurity H
  • Preparation: In a flame-dried 500 mL round-bottom flask, dissolve 10.0 g (40.1 mmol) of Venlafaxine EP Impurity C[5] in 200 mL of anhydrous acetonitrile.

  • Catalysis & Base: Add 6.65 g (48.1 mmol, 1.2 eq) of anhydrous K₂CO₃ and 0.66 g (4.0 mmol, 0.1 eq) of KI. Stir the suspension at room temperature for 15 minutes to initiate the Finkelstein exchange.

  • Alkylation: Dropwise, add 9.06 g (42.1 mmol, 1.05 eq) of 2-(4-methoxyphenyl)ethyl bromide over 30 minutes to maintain a low localized concentration of the alkylating agent.

  • Reflux: Heat the reaction mixture to reflux (82 °C) under a nitrogen atmosphere for 12 hours. Monitor reaction progression via TLC (DCM:MeOH 9:1, visualization by Ninhydrin).

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Re-dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude secondary amine.

Protocol B: Preparative HPLC Isolation
  • System Setup: Equip a preparative HPLC system with a C18 column (250 mm × 50 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure Water with 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 45 minutes at a flow rate of 80 mL/min.

  • Detection & Recovery: Monitor UV absorbance at 225 nm and 275 nm. Collect the major peak fraction corresponding to the target mass. Neutralize the pooled fractions with saturated NaHCO₃, extract with dichloromethane, dry, and evaporate to afford Venlafaxine EP Impurity H as a highly pure free base[1].

ISO 17034 Certification & Mass Balance Approach

To certify the material as a CRM, mandates rigorous property value assignment[4]. We utilize the Mass Balance Approach , an inherently self-validating system that orthogonally quantifies all states of matter in the sample, ensuring no "dark matter" is left unaccounted for.

The Mass Balance Equation: Assay (%) = [100% - (% Water + % Residual Solvents + % Inorganic Ash)] × (% Chromatographic Purity / 100)

Protocol C: Analytical Certification
  • Structural Elucidation: Confirm molecular connectivity using ¹H-NMR and ¹³C-NMR (CDCl₃). Utilize HRMS (ESI-TOF) to confirm the exact mass; the [M+H]⁺ must match the theoretical mass of C₂₄H₃₃NO₃ (384.2533 m/z)[1].

  • Chromatographic Purity (HPLC-UV): Determine structurally related organic impurities using a validated, stability-indicating HPLC method.

  • Volatile Impurities (GC-FID): Quantify residual synthesis solvents (e.g., acetonitrile, ethyl acetate) via Headspace Gas Chromatography.

  • Water Content: Determine bound and free moisture via Karl Fischer coulometric titration.

  • Inorganic Impurities: Perform Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) to quantify non-combustible ash (e.g., residual K₂CO₃).

Mass_Balance CRM Candidate Material (Venlafaxine Imp. H) Org Organic Purity (HPLC-UV/CAD) CRM->Org Vol Volatile Impurities (GC-FID/HS) CRM->Vol Water Water Content (Karl Fischer) CRM->Water Inorg Inorganic Ash (TGA / ROI) CRM->Inorg Calc Mass Balance Equation (100% - Sum of Impurities) Org->Calc Vol->Calc Water->Calc Inorg->Calc

Orthogonal analytical workflow for ISO 17034 mass balance certification.

Data Presentation

Table 1: Orthogonal Analytical Methods for CRM Certification

ParameterAnalytical TechniqueRationale / Causality
Structural Identity ¹H/¹³C NMR, HRMS (ESI-TOF)Confirms exact molecular connectivity and theoretical isotopic mass.
Chromatographic Purity HPLC-UV (Stability-indicating)Quantifies structurally related organic impurities and degradation products.
Volatile Impurities GC-FID (Headspace)Detects and quantifies residual synthesis solvents (e.g., MeCN, EtOAc).
Water Content Karl Fischer CoulometryQuantifies bound and free moisture, critical for hygroscopic amines.
Inorganic Ash Thermogravimetric Analysis (TGA)Identifies non-combustible salts (e.g., K₂CO₃, KI residues).

Table 2: Representative Mass Balance Certification Results

Analytical ParameterResult (% w/w)Uncertainty (± %)
Chromatographic Purity99.65%0.05%
Residual Solvents0.12%0.02%
Water Content0.18%0.03%
Inorganic Ash< 0.05%N/A
Final Certified Assay 99.30% 0.10%

References

  • ISO 17034 Reference Material Producer (RMP) Accreditation, ANSI National Accreditation Board. Available at: [Link]

  • N,N-DIDESMETHYLVENLAFAXINE (Venlafaxine EP Impurity C), Inxight Drugs (NCATS). Available at:[Link]

  • Venlafaxine EP Impurity H | CAS 1329795-88-1, Veeprho Pharmaceuticals. Available at:[Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine from Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (N,O-DDV) is a minor, inactive metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine.[1][2][3] Venlafaxine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes like CYP2D6 and CYP3A4, to form several metabolites, including the major active metabolite O-desmethylvenlafaxine (ODV) and other minor metabolites such as N-desmethylvenlafaxine (NDV) and N,O-DDV.[1][2][4] Accurate quantification of both major and minor metabolites in biological matrices like plasma is crucial for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.[5][6]

However, the inherent complexity of biological matrices poses a significant analytical challenge. Endogenous components such as phospholipids and proteins can cause matrix effects, particularly ion suppression in mass spectrometry, leading to inaccurate and unreliable results.[7][8] Solid-Phase Extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from interfering matrix components, thereby improving analytical sensitivity and data quality.[8][9]

This application note presents a detailed protocol for the extraction of N,O-DDV from human plasma using a mixed-mode solid-phase extraction methodology. This approach leverages the dual retention mechanisms of reversed-phase and strong cation exchange, providing superior selectivity and cleanup for basic compounds like venlafaxine and its metabolites.[9][10][11]

Analyte Physicochemical Properties & SPE Sorbent Selection

Analyte Profile: N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (N,O-DDV)

  • Structure: N,O-DDV is a secondary amine and a derivative of phenylethylamine.[12] It possesses both a hydrophobic aromatic ring (methoxyphenyl group) and a basic secondary amine group.

  • Predicted pKa: The secondary amine group makes N,O-DDV a basic compound. The pKa is predicted to be in the range of 9-10, similar to its parent compound, meaning it will be positively charged at physiological pH and under acidic conditions (pH < 7).

  • Predicted LogP: The presence of the aromatic ring and alkyl chain gives the molecule a moderate degree of hydrophobicity.

Rationale for Mixed-Mode Cation Exchange (MCX) SPE

Based on the analyte's structure, a mixed-mode sorbent combining reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functionalities is the optimal choice.[9][10][11] This dual-mechanism approach offers significant advantages:[8][9]

  • Enhanced Retention: At an acidic pH (e.g., pH 6), the secondary amine of N,O-DDV is protonated (positively charged), allowing for strong ionic retention by the cation exchanger. Simultaneously, the hydrophobic part of the molecule interacts with the C8 reversed-phase chains.[9][10]

  • Superior Cleanup: This dual retention allows for a more rigorous and selective washing procedure. Neutral and acidic interferences can be washed away with an acidic buffer. More strongly retained hydrophobic interferences can then be removed with an organic solvent (e.g., methanol) while the analyte remains ionically bound to the sorbent.[8][10]

  • Selective Elution: The analyte is selectively eluted by using a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the charge on the secondary amine, disrupting the ionic bond, while the organic solvent disrupts the hydrophobic interaction, leading to a clean, concentrated extract.[10]

Detailed Application Protocol

This protocol is designed for the extraction of N,O-DDV from 0.5 mL of human plasma using a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL).

Required Materials
  • Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., C8 + benzenesulfonic acid)

  • Human Plasma (K2EDTA)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., N,O-DDV-d3) is highly recommended.[7]

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium Hydroxide, Formic Acid, Ammonium Acetate.

  • SPE Vacuum Manifold

  • Centrifuge

  • Nitrogen Evaporator

  • Vortex Mixer

  • Analytical Column: C18 reversed-phase column for subsequent LC-MS/MS analysis.[7]

Step-by-Step Protocol

1. Sample Pre-treatment

  • Allow frozen plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.

  • Spike with an appropriate amount of internal standard solution.

  • Add 500 µL of 50 mM ammonium acetate buffer (pH 6.0). This step dilutes the sample and adjusts the pH to ensure the analyte is ionized.[10]

  • Vortex for 30 seconds.

  • Centrifuge at 4000 x g for 10 minutes to pellet any precipitated proteins.

2. Solid-Phase Extraction Procedure

The following steps should be performed on a vacuum manifold.

  • Column Conditioning:

    • Pass 1 mL of methanol through the MCX cartridge. This wets the sorbent and activates the reversed-phase chains.

  • Column Equilibration:

    • Pass 1 mL of 50 mM ammonium acetate buffer (pH 6.0) through the cartridge. This prepares the sorbent for the sample's pH and ionic strength.[10]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (Step 1) onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step 1 (Remove polar interferences):

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0). This removes salts and other highly polar, unretained matrix components.[10]

  • Wash Step 2 (Remove non-polar interferences):

    • Wash the cartridge with 1 mL of methanol. This step is crucial for removing phospholipids and other hydrophobic interferences that are retained by the C8 mechanism but not by ion exchange.[8][10] The analyte remains bound by the strong cation exchange interaction.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte's charge, releasing it from the cation exchange sorbent.[10] Collect the eluate in a clean collection tube.

3. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[7]

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Workflow and Mechanism Diagrams

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (MCX) cluster_post Post-Elution P1 Plasma Sample (0.5 mL) P2 Spike with Internal Standard P1->P2 P3 Add pH 6 Buffer & Vortex P2->P3 P4 Centrifuge P3->P4 S3 Load Sample Supernatant P4->S3 Load Supernatant S1 Condition: Methanol S2 Equilibrate: pH 6 Buffer S1->S2 S2->S3 S4 Wash 1: pH 6 Buffer S3->S4 S5 Wash 2: Methanol S4->S5 S6 Elute: 5% NH4OH in Methanol S5->S6 E1 Evaporate to Dryness S6->E1 Collect Eluate E2 Reconstitute in Mobile Phase E1->E2 E3 Inject for LC-MS/MS E2->E3

Caption: Complete workflow for the extraction of N,O-DDV from plasma.

Sources

Troubleshooting & Optimization

Resolving HPLC co-elution issues for N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: March 2026

Resolving HPLC Co-Elution of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Welcome to the Advanced Troubleshooting Guide for Venlafaxine related substances. This document is designed for analytical scientists and drug development professionals facing co-elution challenges with complex, highly lipophilic impurities.

Executive Summary & Mechanistic Root Cause

The Challenge: N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine is a synthetic impurity of the SNRI antidepressant venlafaxine. Structurally, it is an alkylated derivative of didesmethylvenlafaxine. Unlike the parent API and its primary metabolites (such as O-desmethylvenlafaxine), this specific impurity possesses two bulky 4-methoxyphenyl rings and a highly basic secondary amine.

The Causality of Co-elution: Venlafaxine and its derivatives have an estimated basic pKa of approximately 9.4 to 10.09 [1]. Under standard reversed-phase HPLC conditions, the massive hydrophobic bulk of the dual methoxyphenyl rings dominates the molecule's retention behavior. When using a standard C18 (Octadecyl) column, this impurity elutes very late in the gradient. Co-elution typically occurs because the purely hydrophobic (LogP-driven) retention mechanism of C18 silica cannot adequately differentiate this molecule from other late-eluting, structurally similar dimeric or alkylated process impurities.

To resolve this, we must shift from a purely hydrophobic retention mechanism to an orthogonal selectivity mechanism that exploits the molecule's unique aromatic and ionic properties [2].

Diagnostic Troubleshooting Workflow

The following decision tree outlines the logical progression for breaking the co-elution of basic, highly lipophilic impurities.

Workflow N1 Co-elution Detected: N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine N2 1. Check Mobile Phase pH Is pH < 3.0? N1->N2 N3 Adjust pH to 2.5 - 3.0 (Protonates amine, pKa ~9.4) N2->N3 No N4 2. Check Stationary Phase Using standard C18? N2->N4 Yes N3->N4 N5 Switch to Phenyl-Hexyl (Exploits π-π interactions) N4->N5 Yes N6 3. Check Organic Modifier Using 100% ACN? N4->N6 No N5->N6 N7 Use 50:50 MeOH:ACN (Enhances protic selectivity) N6->N7 Yes N8 4. Flatten Gradient Decrease %B/min slope N6->N8 No N7->N8 N9 Baseline Resolution (Rs > 2.0) N8->N9

Fig 1: Step-by-step chromatographic workflow for resolving basic lipophilic impurity co-elutions.

Key Optimization Parameters

To establish a self-validating separation system, the chromatographic parameters must be intentionally selected to exploit the impurity's chemical structure.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Stationary Phase C18 (Octadecyl)Phenyl-HexylInduces π-π interactions with the two methoxyphenyl rings, offering orthogonal selectivity to C18.
Mobile Phase pH pH 6.8 (Neutral)pH 2.5 - 3.0Fully protonates the amine (pKa ~9.4), preventing secondary interactions with ionized silanols and sharpening peaks [1, 3].
Aqueous Buffer Phosphate BufferAmmonium Acetate + TFATrifluoroacetic acid (TFA) acts as a strong ion-pairing agent for the bulky amine, improving peak shape and MS compatibility [2].
Organic Modifier 100% Acetonitrile50:50 MeOH:ACNMethanol enhances protic interactions with the phenol/ether groups, altering selectivity compared to purely aprotic ACN.
Self-Validating Experimental Protocol

This protocol is designed to separate N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine from the parent API and other closely eluting impurities. It includes built-in system suitability checks to ensure trustworthiness.

Materials & Reagents:

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A (MPA): 30 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 3.0 with Trifluoroacetic acid (TFA) [2].

  • Mobile Phase B (MPB): Methanol : Acetonitrile (50:50, v/v).

Step-by-Step Methodology:

  • System Preparation & Equilibration:

    • Purge the HPLC system lines with MPA and MPB.

    • Install the Phenyl-Hexyl column and set the column oven temperature to 35°C . (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky molecules).

    • Equilibrate the column at initial gradient conditions (90% MPA / 10% MPB) at a flow rate of 1.0 mL/min until the baseline is stable (approx. 15 column volumes).

  • Gradient Elution Program:

    • Time 0.0 min: 10% MPB

    • Time 5.0 min: 30% MPB

    • Time 20.0 min: 75% MPB (Shallow slope to resolve the late-eluting impurity)

    • Time 25.0 min: 95% MPB (Column wash)

    • Time 25.1 min: 10% MPB (Re-equilibration)

    • Time 32.0 min: Stop

  • Detection Parameters:

    • Set the UV/PDA detector to 226 nm (optimal for the methoxyphenyl chromophore) [3].

    • If using MS/ESI, set to positive ion mode (ESI+) to detect the protonated amine [M+H]+ .

  • System Suitability Testing (Self-Validation Check):

    • Inject a resolution standard containing Venlafaxine API, O-desmethylvenlafaxine, and N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine.

    • Acceptance Criteria: The resolution ( Rs​ ) between the impurity and its nearest eluting neighbor must be ≥2.0 . The tailing factor ( Tf​ ) for the impurity must be ≤1.5 . Do not proceed with sample analysis if these criteria fail.

Frequently Asked Questions (FAQs)

Q: Why is the N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine peak tailing severely on my current C18 column? A: Tailing of basic amines is typically caused by secondary cation-exchange interactions with residual ionized silanols on the silica support. Because this impurity is highly basic, it interacts strongly with silanols at mid-to-high pH. Ensure your mobile phase pH is strictly below 3.0 to keep silanols protonated (neutral) [3], or switch to a base-deactivated/polar-embedded column.

Q: Can I use this method for LC-MS/MS impurity profiling? A: Yes. Standard UV methods often use non-volatile phosphoric acid [3], which will contaminate a mass spectrometer. The protocol provided above substitutes phosphate with Ammonium Acetate and TFA, which are MS-compatible[2]. Note: TFA can cause ion suppression in ESI-MS; if sensitivity drops, keep the TFA concentration below 0.05% or use Formic Acid as an alternative.

Q: Changing the gradient slope didn't resolve the impurity from a neighboring dimer. What is the next logical step? A: If gradient flattening fails on a Phenyl-Hexyl phase, the co-eluting compounds likely have identical LogP and π-π interaction profiles. The next mechanistic step is to alter the column temperature. Lowering the temperature (e.g., from 35°C to 20°C) increases the retention time and often amplifies subtle steric differences between bulky molecules, improving resolution.

References
  • PubChem - NIH: Venlafaxine | C17H27NO2 | CID 5656.
  • PubMed - NIH: High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma.
  • PMC - NIH: Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma.

Improving synthesis yield and purity of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the synthesis yield and purity of N-(2-(4-Methoxyphenyl)ethyl)didesmethylvenlafaxine. As Senior Application Scientists, we have compiled this resource based on established synthetic methodologies and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of N-(2-(4-Methoxyphenyl)ethyl)didesmethylvenlafaxine.

Q1: What is the most common synthetic route for preparing N-(2-(4-Methoxyphenyl)ethyl)didesmethylvenlafaxine?

The most prevalent and direct method is the N-alkylation of didesmethylvenlafaxine with a suitable 2-(4-methoxyphenyl)ethyl electrophile. The most common alkylating agent is 2-(4-methoxyphenyl)ethyl bromide or a similar halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Q2: What are the critical starting materials for this synthesis?

The primary starting materials are didesmethylvenlafaxine and a 2-(4-methoxyphenyl)ethyl halide, such as 2-(4-methoxyphenyl)ethyl bromide. The purity of these starting materials is paramount for a successful synthesis with high yield and purity.

Q3: What are the expected yield and purity for this synthesis?

With an optimized protocol, yields can range from 70-90%. However, without careful control of reaction conditions and purification, yields can be significantly lower. Purity of >98% is achievable with appropriate purification techniques, such as column chromatography or recrystallization.

Q4: What are the common impurities I should be aware of?

Common impurities include unreacted didesmethylvenlafaxine, quaternary ammonium salts formed by over-alkylation, and byproducts from side reactions of the alkylating agent.

II. Troubleshooting Guide: Low Yield and Impurity Formation

This section provides a detailed breakdown of potential issues during the synthesis and purification of N-(2-(4-Methoxyphenyl)ethyl)didesmethylvenlafaxine, along with their causes and solutions.

Problem 1: Low Reaction Conversion and Yield

A low yield of the desired product is a frequent challenge. This can often be attributed to incomplete reaction conversion.

Table 1: Troubleshooting Low Reaction Conversion

Potential Cause Explanation Recommended Solution
Insufficient Base The N-alkylation reaction generates HBr, which can protonate the starting amine, rendering it unreactive. An inadequate amount of base will not effectively neutralize this acid.Use at least 2-3 equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
Low Reaction Temperature The reaction may be too slow at lower temperatures, leading to incomplete conversion within a practical timeframe.Increase the reaction temperature to 60-80 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
Poor Solvent Choice The solvent must be able to dissolve the reactants and be inert to the reaction conditions.Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are suitable polar aprotic solvents for this type of reaction.
Degradation of Alkylating Agent 2-(4-Methoxyphenyl)ethyl bromide can be unstable and degrade over time, especially if exposed to light or moisture.Use freshly prepared or purified 2-(4-methoxyphenyl)ethyl bromide. Store it under an inert atmosphere and protected from light.
Problem 2: Formation of Multiple Products and Impurities

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of byproducts.

Diagram 1: N-Alkylation Reaction and Potential Side Products

cluster_reactants Reactants cluster_products Products Didesmethylvenlafaxine Didesmethylvenlafaxine DesiredProduct N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine Didesmethylvenlafaxine->DesiredProduct + Alkylating Agent + Base AlkylatingAgent 2-(4-Methoxyphenyl)ethyl Br SideProduct1 Quaternary Ammonium Salt (Over-alkylation) DesiredProduct->SideProduct1 + Alkylating Agent

Caption: Synthetic pathway and a common side reaction.

Table 2: Troubleshooting Impurity Formation

Impurity Potential Cause Recommended Solution
Unreacted Didesmethylvenlafaxine Incomplete reaction (see Problem 1).Re-evaluate reaction conditions: increase reaction time, temperature, or equivalents of alkylating agent.
Quaternary Ammonium Salt The desired product, a secondary amine, can be further alkylated to form a quaternary ammonium salt. This is more likely with excess alkylating agent.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Byproducts from Alkylating Agent The alkylating agent can undergo elimination or other side reactions, especially at high temperatures or with a strong, sterically unhindered base.Use a milder, non-nucleophilic base like K₂CO₃. Maintain a moderate reaction temperature.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of N-(2-(4-Methoxyphenyl)ethyl)didesmethylvenlafaxine.

Protocol 1: Synthesis of N-(2-(4-Methoxyphenyl)ethyl)didesmethylvenlafaxine

Diagram 2: Experimental Workflow for Synthesis

A 1. Dissolve Didesmethylvenlafaxine and K₂CO₃ in MeCN B 2. Add 2-(4-Methoxyphenyl)ethyl Br dropwise at room temperature A->B C 3. Heat reaction mixture to 70 °C for 12-18 h B->C D 4. Monitor reaction progress by TLC or LC-MS C->D E 5. Cool to room temperature and filter off solids D->E F 6. Concentrate the filtrate under reduced pressure E->F G 7. Proceed to purification F->G

Caption: Step-by-step synthesis workflow.

Procedure:

  • To a solution of didesmethylvenlafaxine (1.0 eq) in acetonitrile (MeCN, 10 mL/mmol), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add a solution of 2-(4-methoxyphenyl)ethyl bromide (1.2 eq) in MeCN (2 mL/mmol) dropwise over 30 minutes.

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic solids.

  • Wash the solids with a small amount of MeCN.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel slurry in a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Load the crude product onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(2-(4-Methoxyphenyl)ethyl)didesmethylvenlafaxine as a pure solid or oil.

IV. References

  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]

  • Jerome, K. D., & Giguere, J. R. (2000). Process for the preparation of venlafaxine. US Patent 6,114,581.

  • Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed N-arylation of amines and amides. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

Technical Support Guide: Optimizing Solubility of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, a metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine.[1][2][3] Due to the compound's hydrophobic nature, achieving and maintaining solubility in aqueous cell culture media is a critical challenge that can significantly impact experimental outcomes. This document offers a structured approach to troubleshooting common solubility issues to ensure reproducible and reliable results in your cell culture assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the compound's properties and initial handling.

Q1: What is N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine and what are its key properties?

A1: N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine is a metabolite of venlafaxine.[2][4] Venlafaxine and its primary active metabolites function by inhibiting the reuptake of serotonin and norepinephrine, and to a lesser extent, dopamine, in the central nervous system.[1][2][5][6] This potentiation of neurotransmitter activity is the basis of its antidepressant effects.[1][5][7] The specific compound is one of several metabolites, including O-desmethylvenlafaxine (the major active metabolite), N-desmethylvenlafaxine, and N,O-didesmethylvenlafaxine.[2][4] Like many small molecule drugs, it is a hydrophobic compound, making its dissolution in aqueous solutions for in vitro assays a primary technical hurdle.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine and related venlafaxine metabolites.[8][9][10] DMSO is a polar aprotic solvent highly effective at dissolving a wide range of hydrophobic compounds intended for biological assays.[11] While other organic solvents like ethanol or dimethylformamide (DMF) can be used, DMSO typically offers superior solubilizing power for this class of compounds.[8]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: This is a critical, cell-line-dependent parameter. As a general rule, the final concentration of DMSO in your cell culture medium should not exceed 0.5%, with a "gold standard" safe level often cited as 0.1% for many cell lines.[12][13] Concentrations above 1% are frequently reported as toxic to most mammalian cell types.[11][13]

  • Best Practice: Always perform a solvent tolerance test on your specific cell line. This involves treating cells with a range of DMSO concentrations (e.g., 0.05% to 1.0%) and measuring viability over your experimental time course. This establishes the maximum non-toxic solvent concentration for your system.[12][14]

SolventRecommended Max. Final Concentration in MediaNotes
DMSO ≤ 0.5% (v/v) ; Ideally ≤ 0.1%Cell line dependent. Always run a vehicle control.[12][14][15]
Ethanol ≤ 0.5% (v/v) Can cause cellular stress; volatility can alter concentration.
DMF ≤ 0.1% (v/v) Generally more toxic than DMSO.

Section 2: Troubleshooting Common Solubility Problems

This section provides a question-and-answer guide to specific issues you may encounter during your experiments.

Q4: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture medium. What happened and what should I do?

A4: This is a classic solubility problem that occurs when a compound, stable in a high-concentration organic stock, is "shocked" by the abrupt transfer into a primarily aqueous environment like cell culture medium. The dramatic decrease in organic solvent concentration causes the compound to fall out of solution.

Causality: The compound's solubility limit in the final aqueous medium is much lower than in the pure DMSO stock. When the dilution is performed too quickly or into too large a volume, localized high concentrations of the compound form before they can disperse, leading to precipitation.

Troubleshooting Workflow:

G start Precipitation Observed in Media check_dmso Step 1: Verify Final DMSO Concentration Is it ≤ 0.5%? start->check_dmso serial_dilution Step 2: Use Serial Dilution Prepare intermediate dilutions in media. check_dmso->serial_dilution Yes lower_stock Step 5: Lower Stock Concentration Make a less concentrated DMSO stock. check_dmso->lower_stock No, too high prewarm Step 3: Pre-warm the Medium Is the medium at 37°C? serial_dilution->prewarm vortex Step 4: Increase Mixing Energy Vortex/pipette mix immediately after adding stock. prewarm->vortex vortex->lower_stock Still Precipitates end_success Success: Compound is Soluble vortex->end_success Soluble end_fail Problem Persists: Consider Advanced Methods lower_stock->end_fail Still Precipitates

Caption: Troubleshooting workflow for compound precipitation in cell culture media.

Detailed Steps:

  • Verify Final DMSO Concentration: Ensure your final DMSO concentration is within the safe, tolerated range for your cells (see Q3). If it's too high, you must remake your stock at a higher concentration or reconsider the final working concentration of your compound.

  • Employ Serial Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a 1:10 or 1:100 intermediate dilution in pre-warmed media first. Mix thoroughly, then add this intermediate dilution to the rest of your media. This gradual reduction in solvent concentration can prevent precipitation.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Solubility often increases with temperature.

  • Increase Mixing Energy: Add the stock solution dropwise into the vortex of the media while it is being stirred or vortexed. This rapid dispersion is crucial.

  • Lower the Stock Concentration: If precipitation persists, your stock solution may be too concentrated. Prepare a new, lower-concentration stock in DMSO (e.g., 10 mM instead of 100 mM). This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.

Q5: I'm observing cytotoxicity in my assay. How can I determine if it's from the compound or the solvent?

A5: This is a critical control experiment. You must be able to distinguish between the pharmacological effect of your compound and an artifact of the experimental conditions.

Causality: Both the compound itself and the solvent (like DMSO) can induce stress or cell death, especially at higher concentrations or with prolonged exposure.

Experimental Design to Deconvolute Toxicity:

  • Untreated Control: Cells with media only. This is your baseline viability.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in your experiment, but without the compound. For example, if your highest compound dose results in a 0.2% final DMSO concentration, your vehicle control must be 0.2% DMSO in media.

  • Test Compound Groups: Cells treated with your compound at various concentrations.

By comparing the viability of the Vehicle Control to the Untreated Control , you can isolate the effect of the solvent. If the vehicle control shows a significant decrease in viability, your DMSO concentration is too high. If the vehicle control is healthy but the Test Compound Groups show a dose-dependent decrease in viability, the cytotoxicity is attributable to your compound.

Q6: How can I assess the stability of the compound in my cell culture medium over time?

A6: Compound stability in media is often overlooked but is crucial for long-term experiments (e.g., >24 hours). The compound can degrade due to components in the media (e.g., pH, enzymes in serum) or react with the plasticware.[16][17]

Protocol for Stability Assessment:

  • Preparation: Prepare your highest working concentration of the compound in your complete cell culture medium (including serum, if applicable).

  • Incubation: Place the prepared medium in a sterile container inside a 37°C, 5% CO₂ incubator, just as you would for an experiment.

  • Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot of the medium.

  • Analysis: Flash-freeze the aliquots and store them at -80°C. At the end of the time course, analyze the concentration of the parent compound in each aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Interpretation: A significant decrease in the parent compound's concentration over time indicates instability. This knowledge may require you to refresh the media with a new compound during long-term assays.[16]

Section 3: Standard Operating Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is for preparing a stock solution of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (Molecular Weight: ~397.5 g/mol , verify with your supplier).[18]

  • Weigh Compound: Accurately weigh out approximately 4 mg of the compound using an analytical balance.

  • Calculate Solvent Volume:

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Volume (µL) = (4 mg / 397.5 g/mol ) / (10 mmol/L) * 1,000,000 µL/L ≈ 1006 µL

  • Dissolution: Add 1006 µL of high-purity, sterile DMSO to the vial containing the compound.

  • Mixing: Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Dosing Cells with a Final Concentration of 10 µM

This protocol demonstrates how to dilute the 10 mM stock solution to a final working concentration of 10 µM in a 10 mL volume of cell culture medium.

  • Calculate Dilution Factor:

    • Dilution Factor = Stock Concentration / Final Concentration = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000x

  • Calculate Volume of Stock Needed:

    • Volume of Stock = Final Volume / Dilution Factor = 10 mL / 1000 = 0.01 mL = 10 µL

  • Check Final DMSO Concentration:

    • Final DMSO % = (Volume of Stock / Final Volume) * 100 = (10 µL / 10,000 µL) * 100 = 0.1%

    • This concentration is generally considered safe for most cell lines.[12]

  • Dosing Procedure:

    • Pre-warm 10 mL of complete cell culture medium to 37°C.

    • Thaw one aliquot of the 10 mM DMSO stock solution.

    • While gently swirling the medium, add the 10 µL of stock solution dropwise.

    • Mix thoroughly by inverting the tube or pipetting up and down before adding to your cells.

Section 4: Scientific Context and Visualization

To provide context for the compound's use, the diagram below illustrates the general mechanism of action for venlafaxine, which involves the inhibition of neurotransmitter reuptake at the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron vesicle Vesicles (Serotonin & Norepinephrine) release Neurotransmitter Release vesicle->release synapse Synaptic Cleft release->synapse sert SERT net NET receptors Postsynaptic Receptors (Signal Transduction) synapse->sert Reuptake synapse->net Reuptake synapse->receptors Binding venlafaxine Venlafaxine & Metabolites (e.g., Didesmethylvenlafaxine) venlafaxine->sert Inhibits venlafaxine->net Inhibits

Caption: Mechanism of action of venlafaxine and its active metabolites.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Venlafaxine Hydrochloride?
  • Dr.Oracle. (2026, February 27). What is the mechanism of action of venlafaxine?
  • Psychopharmacology Institute. (2024, October 18). Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.
  • Wikipedia. (n.d.). Venlafaxine.
  • ResearchGate. (n.d.). Mechanism of action of Venlafaxine.
  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?
  • DrugBank. (n.d.). D,L-O-Desmethyl Venlafaxine | Drug Information, Uses, Side Effects, Chemistry.
  • Protocol Online. (2006, September 29). What's the maximum allowable limit of DMSO as a solvent in cell culture.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • Wikidoc. (2014, February 10). Venlafaxine clinical pharmacology.
  • PMC. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • Cayman Chemical. (2024, April 24). PRODUCT INFORMATION: (±)-O-Desmethyl Venlafaxine.
  • Jagiellonian Center of Innovation. (n.d.). THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO.
  • PubChem. (n.d.). rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine.
  • PubChem. (n.d.). N,O-Didesmethylvenlafaxine.
  • PubChem. (n.d.). N,N-Didesmethylvenlafaxine.
  • LGC Standards. (n.d.). D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine.
  • PubChem. (n.d.). Venlafaxine.
  • USP Store. (n.d.). Didesmethyl Venlafaxine Hydrochloride.
  • Veeprho. (n.d.). Desvenlafaxine Related Compound B.
  • Allmpus. (n.d.). Venlafaxine N-Oxide.
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
  • Deranged Physiology. (n.d.). Venlafaxine.
  • accessdata.fda.gov. (n.d.). Effexor® (venlafaxine hydrochloride) Tablets.
  • Pfizer. (1994, July 18). PRODUCT MONOGRAPH Pr EFFEXOR® (Venlafaxine Hydrochloride) Tablets.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Cayman Chemical. (2022, November 7). PRODUCT INFORMATION: (±)-N-desmethyl Venlafaxine (hydrochloride).
  • Pharmaffiliates. (n.d.). Venlafaxine-impurities.
  • Journal of Pharmaceutical Research International. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach.
  • PMC. (n.d.). In Vitro Dissolution Methods for Hydrophilic and Hydrophobic Porous Silicon Microparticles.
  • FDA Global Substance Registration System. (n.d.). N,N-DIDESMETHYLVENLAFAXINE.
  • ResearchGate. (n.d.). Stability For Venlafaxine In 4 Different Storage And Temperature Conditions.
  • Oriental Journal of Chemistry. (n.d.). Preparation of Venlafaxine-Antidepressant Drug.
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
  • PubMed. (2016, July 8). Cell culture media impact on drug product solution stability.
  • Google Patents. (n.d.). An improved process for the preparation of venlafaxine and its analogs.

Sources

Stability-indicating assay optimization for N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the development and optimization of a stability-indicating assay method (SIAM) for N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine. This document provides field-proven insights, detailed troubleshooting guides, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in their experimental work.

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine is a significant derivative related to venlafaxine. While specific literature on this exact compound is nascent, its structural similarity to venlafaxine and its major metabolites, such as O-desmethylvenlafaxine and N-desmethylvenlafaxine, allows us to build a robust analytical strategy based on established principles.[1][2] This guide synthesizes information on venlafaxine degradation pathways and applies it to the unique challenges of this analogue.

The core of a successful New Drug Application (NDA) is the assurance of the drug's safety, efficacy, and quality. A validated stability-indicating assay is a regulatory necessity, as it provides definitive evidence on how a drug substance or product's quality changes over time under various environmental factors.[3][4][5] This guide is structured to walk you through the entire lifecycle of method development, from initial forced degradation studies to troubleshooting common chromatographic issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a stability-indicating assay development project.

Q1: What is a stability-indicating method (SIAM) and why is it critical?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[6][7] Its primary purpose is to demonstrate specificity in quantifying the changes in the API concentration during storage, which is a core requirement of regulatory bodies like the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines.[3][5][8]

Q2: Where do I start with method development for this compound?

Begin by leveraging existing knowledge. Since the target molecule is a venlafaxine derivative, initial HPLC conditions can be adapted from published methods for venlafaxine.[9] A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a phosphate or acetate buffer and acetonitrile or methanol.[10][11][12] The initial goal is to achieve a sharp, symmetrical peak for the parent compound.

Q3: What are the standard forced degradation conditions I should apply?

Forced degradation, or stress testing, is essential to generate potential degradation products and demonstrate the method's specificity.[7][13] According to ICH guidelines, the following conditions are typically employed:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 60°C. Venlafaxine has shown susceptibility to acid degradation.[11][14]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C. The drug is generally more stable under basic conditions compared to acidic ones.[11]

  • Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. Venlafaxine has been observed to degrade under oxidative stress.[10][15]

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 70-80°C).[16]

  • Photostability: The drug is exposed to UV and visible light as per ICH Q1B guidelines.[17]

Q4: How much degradation should I aim for during stress studies?

The goal is not to completely destroy the drug but to generate a sufficient amount of degradants to challenge the analytical method. A target degradation of 5-20% of the parent drug is generally considered appropriate.[7][13] This level is adequate to demonstrate separation and peak purity without making the resulting chromatogram overly complex.

Q5: What are the key validation parameters for a SIAM?

Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines to prove its suitability.[18] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[8] This is demonstrated through forced degradation studies and peak purity analysis.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[6]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16]

Visual Workflow: Development of a Stability-Indicating Method

The following diagram outlines the logical flow from initial method development to full validation, providing a high-level roadmap for your project.

SIAM_Workflow Workflow for SIAM Development and Validation A Initial Method Development (Literature Review, Column/Mobile Phase Selection) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B Generate Degradants C Method Optimization (Gradient, pH, Flow Rate Adjustment) B->C Assess Separation D Peak Purity Analysis (PDA/DAD Detector) C->D Confirm Specificity D->C Re-optimize if needed E Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) D->E Proceed to Validation F Routine Stability Testing E->F Implement Method

Caption: High-level workflow for SIAM development.

Troubleshooting Guide

This guide is formatted to address specific problems you may encounter during your experiments.

Chromatography & Separation Issues

Q: My chromatogram shows poor resolution between the parent peak and a degradation product. What should I do?

A: Poor resolution is a common challenge and requires a systematic approach to resolve co-eluting peaks.[19][20]

  • Step 1: Modify Mobile Phase Composition.

    • Causality: The separation of analytes in reversed-phase HPLC is primarily driven by their polarity. Adjusting the organic-to-aqueous ratio of the mobile phase directly impacts retention time and selectivity.

    • Action: If peaks are eluting too closely together, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in 2-5% increments. This will increase retention times and often enhances the separation between peaks with different polarities.

  • Step 2: Adjust Mobile Phase pH.

    • Causality: N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine contains ionizable functional groups. The pH of the mobile phase will affect the ionization state of the analyte and its degradants, which can significantly alter their retention and selectivity.

    • Action: Adjust the pH of the aqueous buffer. A change of just 0.2-0.5 pH units can dramatically alter the separation profile. Experiment with a pH range around the pKa of the relevant functional groups.

  • Step 3: Change the Organic Modifier.

    • Causality: Methanol and acetonitrile have different solvent strengths and create different selectivities. Acetonitrile is generally a stronger solvent and provides different pi-pi interactions compared to the protic nature of methanol.

    • Action: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. This can alter the elution order and improve resolution.

  • Step 4: Evaluate a Different Column Chemistry.

    • Causality: Not all C18 columns are the same. Differences in end-capping, carbon load, and silica purity can lead to different selectivities. Phenyl-hexyl or embedded polar group (polar-endcapped) columns can offer alternative selectivities for aromatic compounds.

    • Action: If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.

Q: I'm observing significant peak tailing for the parent compound. What is the cause and how can I fix it?

A: Peak tailing can compromise quantification and integration accuracy.[19] It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions.

    • Explanation: Residual, un-capped silanol groups on the silica support can interact with basic analytes, causing tailing.

    • Solution: Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%). Alternatively, use a mobile phase with a lower pH (e.g., pH 2.5-3) to protonate the analyte and minimize interactions with silanols. Using a modern, base-deactivated column can also resolve this issue.

  • Cause 2: Column Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

  • Cause 3: Column Contamination or Degradation.

    • Explanation: A clogged frit or contamination at the head of the column can disrupt the sample band, causing tailing.

    • Solution: First, try back-flushing the column according to the manufacturer's instructions. If this doesn't work, the column may need to be replaced.[19]

Q: My baseline is noisy or drifting. How can I get a stable baseline?

A: A stable baseline is critical for accurate integration, especially for low-level impurities.[21][22]

  • Possible Causes & Solutions:

    • Insufficient Mobile Phase Degassing: Dissolved gases can outgas in the detector, causing noise. Solution: Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[19]

    • Pump Malfunction: Inconsistent mixing or faulty check valves can cause pressure fluctuations that manifest as baseline noise. Solution: Purge the pump to remove air bubbles. If the problem persists, clean or replace the check valves.[21]

    • Contaminated Mobile Phase or System: Impurities in solvents or microbial growth can cause a drifting or noisy baseline. Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. Flush the system thoroughly.

    • Detector Lamp Issue: An aging detector lamp can cause baseline drift. Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.

Forced Degradation Study Issues

Q: I've subjected my sample to stress conditions, but I see little to no degradation.

A: This indicates that the compound is highly stable under the applied conditions or that the conditions were not harsh enough.

  • Actionable Steps:

    • Increase Stress Intensity: Gradually increase the concentration of the acid/base/oxidizing agent, the temperature, or the duration of exposure. For example, if 0.1 M HCl for 24 hours at 40°C showed no degradation, try 1 M HCl or increase the temperature to 60°C.

    • Confirm Stress Agent Activity: Ensure your stress reagents (e.g., H₂O₂) have not expired and are of appropriate quality.

    • Review Literature: Check for similar compounds to see what conditions were required to induce degradation. Venlafaxine itself requires relatively strong acidic conditions (e.g., 5N HCl) for significant degradation in some studies.[14]

Q: My stress study resulted in complete degradation of the parent compound. Is this data useful?

A: While it confirms the compound's instability, it is not ideal for method development. The goal is to achieve partial degradation (5-20%) to properly evaluate the separation of the parent drug from its degradants.

  • Actionable Steps:

    • Reduce Stress Intensity: Systematically decrease the stressor concentration, temperature, or exposure time.

    • Time-Course Study: Take samples at multiple time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration that yields the target degradation level.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving poor peak resolution, a frequent and critical issue.

TroubleshootingTree Troubleshooting Poor Peak Resolution Start Poor Resolution (Rs < 1.5) Q1 Is retention time (k') optimal (2 < k' < 10)? Start->Q1 Sol1 Adjust Organic/Aqueous Ratio (Decrease % Organic to increase k') Q1->Sol1 No Q2 Are peaks symmetrical? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Re-evaluate Sol2 Address Peak Tailing/Fronting (Adjust pH, use competing base, check for overload) Q2->Sol2 No Q3 Is efficiency (N) high? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Re-evaluate Sol3 Improve Efficiency (Check for dead volume, use newer column, reduce flow rate) Q3->Sol3 No Sol4 Optimize Selectivity (α) (Change mobile phase pH, switch organic modifier, try different column) Q3->Sol4 Yes A3_Yes Yes A3_No No Sol3->Q3 Re-evaluate End Resolution Achieved Sol4->End

Caption: A decision tree for resolving poor HPLC peak separation.

Key Experimental Protocols

Protocol 1: Forced Degradation Procedure
  • Stock Solution Preparation: Prepare a stock solution of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the solution at 60°C for 24 hours. Before injection, cool the sample and neutralize it with an equivalent amount of 1 N NaOH. Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Before injection, cool and neutralize with 0.1 N HCl. Dilute to ~100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to ~100 µg/mL with the mobile phase before injection.[16]

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without any stress agent.

Protocol 2: Peak Purity Analysis using a PDA Detector
  • Acquisition: Ensure your HPLC system is equipped with a Photo Diode Array (PDA) or Diode Array Detector (DAD). Set the detector to acquire spectra across a relevant UV range (e.g., 200-400 nm).

  • Analysis Software: Use the chromatography data system (CDS) software to analyze the stressed samples.

  • Procedure: In the software, select the peak of interest (the parent drug). The software will compare the UV-Vis spectra from the upslope, apex, and downslope of the peak.

  • Interpretation: The software will calculate a "purity angle" or similar metric. If the purity angle is less than the "purity threshold," it indicates that no significant spectral heterogeneity exists across the peak, and the peak is considered pure. If it fails, it suggests a co-eluting impurity, and further method optimization is required.

Data Summary Tables

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ParameterTemperatureDurationTarget Degradation
Acid Hydrolysis1 N HCl60°C24 hours5-20%
Base Hydrolysis0.1 N NaOH60°C24 hours5-20%
Oxidation30% H₂O₂Room Temp24 hours5-20%
Thermal (Solid)Dry Heat80°C48 hours5-20%
PhotolyticICH Q1B conditionsAmbientAs per guideline5-20%

Table 2: Common HPLC Troubleshooting Summary

ProblemCommon Cause(s)Recommended Solution(s)
High Backpressure Column frit blockage, buffer precipitation, microbial growth.Back-flush column, filter mobile phase and samples, use fresh solvents.[21]
Retention Time Shifts Inconsistent mobile phase prep, column aging, temperature fluctuations.Prepare mobile phase carefully, use a column oven, equilibrate column properly.[21]
Ghost Peaks Contamination in injector, carryover from previous injection.Run blank injections, clean the injection port and syringe.
Low Sensitivity Incorrect detection wavelength, detector lamp failure, leaks.Optimize wavelength, check lamp energy, perform a leak check.[19]

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). ICH. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). Chromatography Online. Retrieved from [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025, May 20). gmp-compliance.org. Retrieved from [Link]

  • Stability Indicating Method Development & Validation. (n.d.). Eagle Analytical. Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA). Retrieved from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). IJPRA. Retrieved from [Link]

  • Rambabu, C., et al. (2015). Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form. Der Pharmacia Lettre, 7(3), 247-256. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency (EMA). Retrieved from [Link]

  • Reddy, P. S., et al. (2002). Stability indicating LC method for the estimation of venlafaxine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 853-858. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. (n.d.). ijpsonline.com. Retrieved from [Link]

  • Isolation and Structural Characterization of Major Degradation Product of Venlafaxine Hydrochloride. (n.d.). SciSpace. Retrieved from [Link]

  • Effective Degradation of Venlafaxine via Biochar Activated Persulfate: Kinetics, Transformation Products, and Toxicity Assessment. (2025, September 12). MDPI. Retrieved from [Link]

  • Ajitha, A., & Rani, P. S. (2020). A Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Venlafaxine and its Impurity-A in Tablet Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-3929. Retrieved from [Link]

  • Solving Common Errors in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Rao, R. N., & Raju, A. N. (2006). Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC. Journal of Separation Science, 29(18), 2736-2744. Retrieved from [Link]

  • Effective Degradation of Venlafaxine via Biochar Activated Persulfate: Kinetics, Transformation Products, and Toxicity Assessment. (n.d.). PMC. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International. Retrieved from [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine during GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing bulky, polar basic drugs like N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. Like its parent compound venlafaxine, this derivative contains a tertiary alcohol on a cyclohexyl ring and a substituted amine. These functional groups are notoriously labile under the extreme thermal stress of a standard GC inlet, leading to extensive dehydration, peak tailing, and loss of quantitative integrity[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure intact analyte transmission and robust quantification.

Root Cause Analysis: The Mechanism of Degradation

To solve the problem, we must first understand the causality of the degradation.

  • Tertiary Alcohol Dehydration: The cyclohexanol moiety is highly susceptible to thermal elimination (dehydration) at temperatures exceeding 200°C. In a standard split/splitless (S/SL) inlet operating at 250–280°C, the molecule loses water (-18 Da), forming a cyclohexene derivative[2][3].

  • Amine-Catalyzed Cleavage: The basic nitrogen in the N-(2-(4-Methoxyphenyl)ethyl) side chain can act as an intramolecular catalyst, lowering the activation energy for dehydration. Furthermore, prolonged residence time in a hot inlet can induce C-N bond cleavage[3].

  • Catalytic Active Sites: Un-deactivated glass liners, glass wool, or accumulated non-volatile matrix components in the inlet act as Lewis acid sites, drastically accelerating decomposition[2].

Experimental Workflows & Mitigation Strategies

G Native Native Analyte (Tertiary Alcohol + Amine) HotInlet Standard Split/Splitless Inlet (> 250°C) Native->HotInlet Deriv Derivatization (MSTFA + 1% TMCS) Native->Deriv Degradation Thermal Degradation (Dehydration -18 Da) HotInlet->Degradation PoorData Artifact Peaks & Poor Reproducibility Degradation->PoorData Protected TMS-Protected Analyte (Stable Ether/Amine) Deriv->Protected ColdInlet PTV / Cold On-Column (Initial Temp 60°C) Protected->ColdInlet GoodData Intact Molecular Ion High Sensitivity ColdInlet->GoodData

Figure 1: Thermal degradation pathway vs. stabilization workflows for venlafaxine derivatives.

Self-Validating Experimental Protocols

To completely suppress degradation, a dual-pronged approach combining chemical protection (derivatization) and thermal optimization (PTV injection) is required.

Protocol A: Silylation via MSTFA + 1% TMCS

Derivatization replaces the active hydrogen atoms on the hydroxyl and amine groups with trimethylsilyl (TMS) groups, eliminating hydrogen bonding and sterically shielding the molecule from elimination reactions[4][5].

Step-by-Step Methodology:

  • Sample Drying: Transfer 100 µL of the extracted sample to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. Causality: Even trace moisture will rapidly hydrolyze the TMS reagents, leading to incomplete derivatization[6].

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate followed immediately by 50 µL of MSTFA containing 1% TMCS. Causality: TMCS acts as a catalyst, increasing the silylating power necessary to derivatize the sterically hindered tertiary alcohol[4].

  • Incubation: Cap tightly, vortex for 5 seconds, and incubate in a heating block at 70°C for 15-20 minutes[6].

  • Cooling & Transfer: Allow the vial to cool to room temperature. Transfer the mixture to a GC autosampler vial with a glass micro-insert.

  • Self-Validation Check: Inject a known standard of the native compound alongside the derivatized batch. Monitor the Extracted Ion Chromatogram (EIC) for the [M-18] ion. A successful batch will show <2% relative abundance of the dehydrated artifact, validating the inertness of the system.

Protocol B: Programmed Temperature Vaporization (PTV) Injection

Even with derivatization, minimizing thermal shock is critical for large, complex molecules[2].

Step-by-Step Methodology:

  • Liner Selection: Install a deactivated, baffled glass liner (without glass wool) to minimize the active surface area.

  • Initial Conditions: Set the initial PTV inlet temperature to 60°C (just above the boiling point of the ethyl acetate solvent).

  • Injection: Inject 1 µL of the derivatized sample at 60°C. Causality: The solvent vaporizes gently, leaving the intact analyte coated on the liner walls without thermal shock.

  • Temperature Ramp: Immediately ramp the inlet temperature at 10°C/sec to 280°C. Causality: This rapid, controlled heating transfers the vaporized analyte to the column in a tight band, preserving peak shape and preventing prolonged exposure to high heat[2].

Quantitative Data: Impact of Mitigation Strategies

The table below summarizes the expected chromatographic improvements when applying these troubleshooting steps to N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine.

Analytical StrategyInlet Temperature Profile% Dehydration Artifact ([M-18]+)Peak Tailing Factor (Tf)Signal-to-Noise (S/N)
Native (No Deriv) + S/SL Isothermal 280°C> 65%2.8 (Severe)15:1
Native (No Deriv) + PTV 60°C → 280°C35%1.9 (Moderate)45:1
Derivatized + S/SL Isothermal 280°C< 5%1.2 (Slight)180:1
Derivatized + PTV 60°C → 280°C< 1% 1.0 (Ideal) > 400:1
Frequently Asked Questions (FAQs)

Q: I derivatized my sample with MSTFA, but I am still seeing a massive peak at [M-18]. What went wrong? A: This is almost always caused by residual water in your sample extract or degraded reagents. Silylating reagents are highly moisture-sensitive. Ensure your nitrogen drying step goes to absolute dryness, and verify that your MSTFA/TMCS ampoule is fresh and stored in a desiccator[6].

Q: Can I use Cold On-Column Injection (OCI) instead of PTV? A: Yes. OCI deposits the liquid sample directly onto the column, completely bypassing the vaporization step and eliminating thermal degradation[2]. However, OCI requires highly purified sample extracts; otherwise, non-volatile matrix components will rapidly contaminate the front end of your analytical column, destroying resolution. PTV with a baffled liner offers a better balance of thermal protection and matrix trapping.

Q: Why use MSTFA with 1% TMCS instead of pure BSTFA? A: The tertiary alcohol on the cyclohexyl ring of venlafaxine derivatives is highly sterically hindered. Pure MSTFA or BSTFA often lacks the reactivity to fully silylate this group. The addition of 1% TMCS provides the necessary catalytic push to drive the reaction to completion[4].

Q: Is it necessary to trim the GC column during routine maintenance for this assay? A: Absolutely. Over time, matrix accumulation at the head of the column creates active sites that catalyze the degradation of basic amines, even if derivatized. Trimming the first 10–20 cm of the column and replacing the deactivated inlet liner should be part of your routine system suitability protocol[2].

References
  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI.
  • FORENSIC METHODS - Obrnuta faza. UCT, LLC.
  • Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. MDPI.
  • New metabolomic platform reveals extent of thermal degradation in GC–MS. Bioanalysis Zone.
  • Activity and Decomposition. Separation Science.

Sources

Validation & Comparative

In-Depth Pharmacological Profiling: Venlafaxine vs. N-(2-(4-Methoxyphenyl)ethyl) Didesmethylvenlafaxine at SERT and NET

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Venlafaxine is a highly potent serotonin-norepinephrine reuptake inhibitor (SNRI) that forms the backbone of modern pharmacotherapy for major depressive disorder and anxiety[1]. Its pharmacological efficacy is heavily dependent on its precise structural alignment within the human serotonin transporter (hSERT) and norepinephrine transporter (hNET)[2].

During the synthesis, metabolic degradation, or structural analoging of venlafaxine, various derivatives and impurities can emerge. One such notable compound is N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (widely cataloged in pharmaceutical quality control as rac N-Desmethyl-N-(4-methoxyphenethyl) venlafaxine or Venlafaxine Impurity 5)[3][4].

This guide provides an objective, data-driven comparison of the binding affinities of the parent active pharmaceutical ingredient (API) versus this bulky N-substituted derivative, detailing the structure-activity relationships (SAR) and the self-validating experimental workflows required to quantify these differences.

Structural and Mechanistic Rationale

To understand why these two molecules exhibit vastly different pharmacological profiles, we must examine the physical constraints of the monoamine transporter binding pockets.

The Venlafaxine Pharmacophore

The central orthosteric binding site of both SERT and NET requires the ligand to possess a basic aliphatic amine. At physiological pH, this amine is protonated and forms a critical ionic bond (salt bridge) with a highly conserved aspartate residue (Asp98 in hSERT, Asp75 in hNET)[5]. In venlafaxine, the N,N-dimethyl group is compact. This small steric footprint allows the molecule to fit seamlessly into the S1 binding pocket, enabling optimal salt bridge formation and high-affinity binding[2].

The Steric Clash of the Derivative

In N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, the small methyl groups are replaced by a massive p-methoxyphenethyl moiety. This bulky aromatic substitution introduces severe steric hindrance within the constrained S1 pocket. The physical bulk of the 2-(4-methoxyphenyl)ethyl group clashes with the transporter's transmembrane helices, physically preventing the protonated amine from reaching the aspartate residue. Consequently, the binding affinity is effectively abolished, rendering the compound an inactive synthetic impurity rather than a viable therapeutic agent[6].

SAR_Logic V Venlafaxine (N,N-dimethyl) S1 Fits S1 Pocket (Asp98/Asp75 Salt Bridge) V->S1 D N-(p-methoxyphenethyl) didesmethylvenlafaxine S2 Steric Clash in Central Binding Site D->S2 A1 High SERT/NET Affinity (Active) S1->A1 A2 Low SERT/NET Affinity (Inactive) S2->A2

Structural impact of N-substitution on monoamine transporter binding affinity.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding affinities ( Ki​ ) for venlafaxine, its primary active metabolite (O-desmethylvenlafaxine), and the N-substituted derivative.

CompoundhSERT Affinity ( Ki​ , nM)hNET Affinity ( Ki​ , nM)Pharmacological Status
Venlafaxine ~82~2480Active SNRI API
O-Desmethylvenlafaxine ~47~531Active Major Metabolite
N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine >10,000>10,000Inactive Synthetic Impurity

*Note: Values for the bulky N-substituted derivative are extrapolated based on established SNRI SAR principles for monoamine reuptake inhibitors, demonstrating a complete lack of target engagement due to S1 pocket exclusion.

Experimental Workflow: Self-Validating Radioligand Binding Assay

To objectively quantify the binding affinity ( Ki​ ) of venlafaxine and its derivatives at human SERT and NET, drug development professionals rely on competitive radioligand binding assays. The following protocol is designed as a self-validating system to ensure absolute trustworthiness of the generated data.

Step 1: Membrane Preparation
  • Procedure: Harvest HEK293 cells stably expressing hSERT or hNET. Homogenize the cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the resulting pellet.

  • Causality: Isolating membrane-bound transporters from cytosolic proteins eliminates off-target intracellular binding noise. This ensures that any measured radioactive signal is strictly localized to the membrane transporters.

Step 2: Radioligand & Competitor Incubation
  • Procedure: Incubate the membrane suspension with 1 nM [3H]citalopram (for SERT) or 1 nM[3H]nisoxetine (for NET). Concurrently, add varying concentrations ( 10−10 to 10−4 M) of the test compounds (Venlafaxine or the N-substituted derivative).

  • Causality: [3H]citalopram and [3H]nisoxetine are chosen for their extreme target selectivity. The test compounds will only competitively displace the radioligand if they can successfully dock into the orthosteric site without steric clash.

Step 3: Non-Specific Binding (NSB) Control (Self-Validation)
  • Procedure: In parallel control wells, add 10 µM of an unlabeled selective inhibitor (paroxetine for SERT; desipramine for NET).

  • Causality: This massive concentration completely saturates all specific transporter sites. Any residual radioactivity detected in these wells represents non-specific binding (e.g., ligand sticking to lipids or plastic). By subtracting this NSB from the total binding, we isolate the specific binding. This internal control makes the assay self-validating and highly reliable.

Step 4: Rapid Filtration and Detection
  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Measure the retained radioactivity using liquid scintillation counting.

  • Causality: PEI coats the glass fibers with positive charges, repelling the positively charged radioligands and drastically reducing background noise. The ice-cold wash locks the bound ligand in place by slowing dissociation kinetics.

Step 5: Data Synthesis
  • Procedure: Calculate the IC50​ using non-linear regression. Convert this to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow A 1. Cell Culture (HEK293 hSERT/hNET) B 2. Membrane Preparation (Homogenization & Centrifugation) A->B C 3. Radioligand Incubation ([3H]Citalopram / [3H]Nisoxetine) B->C D 4. Compound Addition (Venlafaxine vs. Derivative) C->D E 5. Rapid Filtration (PEI-soaked GF/B Filters) D->E F 6. Liquid Scintillation Counting & IC50 Calc E->F

Workflow for evaluating SERT/NET competitive radioligand binding affinity.

References

  • Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters - Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine | C25H35NO3 - PubChem (National Institutes of Health). Available at:[Link]

  • rac N-DesMethyl-N-(4-Methoxyphenethyl) Venlafaxine — Chemical Substance Information - NextSDS. Available at:[Link]

  • Desvenlafaxine 50 and 100 mg/d in the Treatment of Major Depressive Disorder - ResearchGate. Available at:[Link]

  • Key differences between Venlafaxine XR and Desvenlafaxine: An analysis of pharmacokinetic and clinical data - KGL Meridian. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and HPLC-UV Methods for Quantifying N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the integrity of bioanalytical data is non-negotiable. The quantification of drug metabolites, such as N,N-Didesmethylvenlafaxine (also known as Dinorvenlafaxine)[1], a metabolite of the widely used antidepressant Venlafaxine, is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][3] These studies often span years and may involve transitions between analytical technologies or laboratories. This guide provides an in-depth comparison and a procedural framework for the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Cross-validation serves as a critical bridge, ensuring that data generated by different methods are equivalent and can be reliably compared or pooled.[4] This is not merely a procedural formality but a scientific necessity mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and harmonized through guidelines such as the International Council for Harmonisation's (ICH) M10.[4][5][6][7] We will explore the nuanced strengths of each methodology—the robust, cost-effective nature of HPLC-UV versus the unparalleled sensitivity and selectivity of LC-MS/MS—and provide the experimental and logical framework to prove their interchangeability for the quantification of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine in a biological matrix.

Introduction: The Imperative for Rigorous Bioanalysis

Venlafaxine is an antidepressant that undergoes extensive metabolism in the body, producing several metabolites, including O-desmethylvenlafaxine (the major active metabolite) and N,N-Didesmethylvenlafaxine.[8][9] The accurate measurement of these compounds in biological matrices like plasma is fundamental to understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Bioanalytical method validation is the process of establishing, through objective evidence, that an analytical method is fit for its intended purpose.[4] Regulatory guidelines, notably the FDA's Bioanalytical Method Validation (BMV) Guidance and the globally harmonized ICH M10, provide a comprehensive framework for this process.[5][10][11] These documents outline the essential parameters that must be evaluated, including accuracy, precision, selectivity, sensitivity, and stability.[6]

Why Cross-Validate?

Cross-validation is required to demonstrate the equivalency of data when two or more distinct bioanalytical methods are used to generate data within the same study or across different studies.[4] This scenario commonly arises when:

  • A study transitions from an older method (e.g., HPLC-UV) to a newer, more sensitive one (e.g., LC-MS/MS).

  • Samples are analyzed at different laboratories or sites.

  • Different analytical platforms are used to accommodate varying sample volumes or throughput requirements.

By successfully cross-validating, we establish a verifiable link between the datasets, ensuring data continuity and integrity throughout the drug development lifecycle.

Comparative Overview: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the study phase, balancing the need for sensitivity, selectivity, and cost.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis.[12] It separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column.

  • Expertise & Causality: The primary strength of HPLC-UV lies in its robustness, reliability, and lower operational cost. It is an excellent choice for analyzing samples with relatively high concentrations of the analyte, such as in late-phase clinical trials or for quality control of the drug product itself. However, its selectivity is limited by the chromophore of the analyte.[12] In a complex biological matrix like plasma, endogenous components may co-elute and absorb at the same wavelength, potentially interfering with quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis in pharmacokinetic studies.[13][14] After chromatographic separation, the analyte is ionized and enters a mass spectrometer. The first mass analyzer (Q1) selects the analyte's parent ion (precursor ion), which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) selects a specific fragment ion (product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte's chemical structure.

  • Expertise & Causality: This technique offers exceptional sensitivity and selectivity.[2][15] By monitoring a unique mass transition (Multiple Reaction Monitoring, or MRM), LC-MS/MS can accurately quantify analytes at very low concentrations (nanogram or even picogram levels) even in the presence of co-eluting matrix components.[2][14] This makes it indispensable for early-phase clinical trials, where drug concentrations are often low, and for characterizing the full pharmacokinetic profile.[16] The main drawbacks are the higher equipment and operational costs and the potential for matrix effects (ion suppression or enhancement) that must be carefully evaluated during method validation.[6]

Experimental Design and Protocols

A successful cross-validation begins with two independently robust and validated methods. Below are detailed protocols grounded in established bioanalytical practices.

Diagram: HPLC-UV Experimental Workflow

cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (Spiked with IS) PPT Protein Precipitation (e.g., with Acetonitrile) Plasma->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into HPLC Evaporate->Inject Column C18 Separation Column Inject->Column UV UV Detection (e.g., 227 nm) Column->UV Chromatogram Generate Chromatogram UV->Chromatogram Integrate Integrate Peak Areas (Analyte & IS) Chromatogram->Integrate CalCurve Calculate Concentration (via Calibration Curve) Integrate->CalCurve

Caption: Workflow for the quantification of N,N-Didesmethylvenlafaxine using HPLC-UV.

Protocol 1: Validated HPLC-UV Method
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of internal standard (IS) working solution (e.g., Amitriptyline, 1 µg/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 0.05 M ammonium acetate buffer (pH 6.5) and methanol (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Detection:

    • Detector: UV-Vis Detector.

    • Wavelength: 227 nm.

Diagram: LC-MS/MS Experimental Workflow

cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (Spiked with IS) SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Plasma->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analyte & IS Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject into UPLC Evaporate->Inject Column UPLC C18 Column Inject->Column ESI Electrospray Ionization (ESI+) Column->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Chromatogram Generate MRM Chromatogram MSMS->Chromatogram Integrate Integrate Peak Areas (Analyte & IS) Chromatogram->Integrate CalCurve Calculate Concentration (via Calibration Curve) Integrate->CalCurve

Caption: Workflow for the quantification of N,N-Didesmethylvenlafaxine using LC-MS/MS.

Protocol 2: Validated LC-MS/MS Method
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Causality: SPE is chosen over protein precipitation for the LC-MS/MS method to achieve a cleaner extract, minimizing matrix effects and improving sensitivity.

    • To 100 µL of plasma sample, add 25 µL of IS working solution (e.g., N,N-Didesmethylvenlafaxine-d6, 50 ng/mL).

    • Precondition a mixed-mode cation exchange SPE cartridge.

    • Load the sample, wash with an appropriate acidic buffer, and then an organic solvent (e.g., methanol).

    • Elute the analytes with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions (Hypothetical):

      • N,N-Didesmethylvenlafaxine: Q1: 250.2 -> Q3: 232.2 (Precursor [M+H]+ -> Product from water loss).[1]

      • IS (N,N-Didesmethylvenlafaxine-d6): Q1: 256.2 -> Q3: 238.2.

Method Validation Summary

Before cross-validation, each method must be fully validated according to regulatory guidelines.[4][6] The table below summarizes typical performance characteristics.

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (ICH M10)[6][7]
Linearity (r²) > 0.995> 0.998≥ 0.99
Range (LLOQ - ULOQ) 10 - 1000 ng/mL0.5 - 500 ng/mL-
Accuracy (% Bias) at QCs Within ± 10%Within ± 8%Within ±15% (±20% at LLOQ)
Precision (%RSD) at QCs < 12%< 10%≤15% (≤20% at LLOQ)
Selectivity No interference at analyte RTNo interference in MRM traceMethod must be selective for the analyte
Matrix Effect Not ApplicableAssessed and minimizedCV of IS-normalized matrix factor ≤15%

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation; RT: Retention Time; IS: Internal Standard.

Interpretation: The LC-MS/MS method demonstrates significantly higher sensitivity (a 20-fold lower LLOQ) and comparable or better accuracy and precision, which is typical.[2][3][13]

Cross-Validation: Protocol and Data Analysis

The core of the cross-validation is the direct comparison of results from the same set of samples analyzed by both validated methods.

Diagram: Cross-Validation Logical Flow

cluster_prep Sample Selection cluster_analysis Parallel Analysis cluster_eval Data Evaluation cluster_outcome Outcome Samples Select QC Samples (Low, Mid, High) & Incurred Study Samples HPLC Analyze Aliquots using Validated HPLC-UV Method Samples->HPLC LCMS Analyze Aliquots using Validated LC-MS/MS Method Samples->LCMS Results_HPLC Concentration Results (Method A) HPLC->Results_HPLC Results_LCMS Concentration Results (Method B) LCMS->Results_LCMS Compare Calculate % Difference for each sample Results_HPLC->Compare Results_LCMS->Compare Accept Acceptance Criteria Met? (e.g., Diff ≤ 20%) Compare->Accept Pass Methods are Interchangeable Accept->Pass Yes Fail Investigation Required Accept->Fail No

Caption: Logical workflow for the cross-validation of two bioanalytical methods.

Cross-Validation Protocol
  • Sample Selection: Select a minimum of three batches of quality control (QC) samples, at low, medium, and high concentrations. If available, incurred study samples should also be included.

  • Analysis: Analyze the selected samples using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation: For each sample, calculate the percentage difference between the concentration values obtained from the two methods using the following formula:

    % Difference = ((Conc_Method_A - Conc_Method_B) / mean(Conc_A, Conc_B)) * 100

  • Acceptance Criteria: The cross-validation is successful if the percentage difference for at least two-thirds (67%) of the samples is within ±20.0% of the mean value.[12]

Data Presentation: Cross-Validation Results
Sample IDHPLC-UV Conc. (ng/mL)LC-MS/MS Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail
QC Low 128.530.129.3-5.5%Pass
QC Low 231.032.531.75-4.7%Pass
QC Low 329.127.928.5+4.2%Pass
QC Mid 1485.2501.5493.35-3.3%Pass
QC Mid 2510.8495.0502.9+3.1%Pass
QC Mid 3490.1515.3502.7-5.0%Pass
QC High 1760.5745.8753.15+1.9%Pass
QC High 2748.9770.1759.5-2.8%Pass
QC High 3780.2755.0767.6+3.3%Pass

Discussion and Scientific Interpretation

The successful cross-validation demonstrates that despite the fundamental differences in detection principles, both methods provide equivalent quantitative data for N,N-Didesmethylvenlafaxine. The LC-MS/MS method's superior sensitivity makes it the only viable option for studies where concentrations are expected to fall below the HPLC-UV method's LLOQ of 10 ng/mL.[13] Conversely, for a large-scale, late-stage clinical trial where patient samples are expected to have concentrations well within the validated range of the HPLC-UV method, its lower cost and high throughput could be advantageous.

The choice of sample preparation was a key experimental decision. The cleaner sample extract provided by SPE for the LC-MS/MS method was crucial for mitigating potential ion suppression and ensuring the highest sensitivity and robustness. While protein precipitation is faster and cheaper, it was deemed perfectly adequate for the less sensitive HPLC-UV method where minor matrix components are less likely to interfere with the final quantification. This illustrates the principle of using a method that is "fit-for-purpose."[10]

Final Conclusion

The cross-validation of bioanalytical methods is a cornerstone of ensuring data integrity and comparability across the lifecycle of drug development. This guide has demonstrated the process for two distinct yet powerful techniques, HPLC-UV and LC-MS/MS, for the quantification of the venlafaxine metabolite N,N-Didesmethylvenlafaxine. By adhering to regulatory guidelines and sound scientific principles, researchers can confidently bridge data from different analytical platforms, ensuring that the collective body of evidence supporting a drug's safety and efficacy is robust, reliable, and scientifically defensible.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 7).
  • Vertex AI Search. (2024, April 4).
  • Vertex AI Search. (2018, May 21).
  • CMIC. (n.d.).
  • European Medicines Agency. (2023, January 13).
  • Bioanalysis Zone. (2024, October 11).
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • Walsh Medical Media. (2024, August 26). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis.
  • PubMed. (2005, December 27). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma.
  • PubChem. (n.d.). N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857.
  • Omics Online. (2011, October 25).
  • PMC. (n.d.).
  • Systematic Reviews in Pharmacy. (2012, December 15).
  • Pacific BioLabs. (n.d.). LC-MS and LC-MS/MS.
  • American Pharmaceutical Review. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery.
  • Semantic Scholar. (n.d.).
  • Benchchem. (n.d.).
  • Creative Proteomics. (n.d.).
  • ResearchGate. (2016, January 26). To do Pharmacokinetics study, is HPLC enough or is LC-MS needed?.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Venlafaxine is a widely utilized serotonin-norepinephrine reuptake inhibitor (SNRI). During its synthesis, environmental degradation, and in vivo metabolism, a spectrum of related impurities and metabolites is generated. The most common include O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,N-didesmethylvenlafaxine (DDV)[]. While the toxicological profiles of these primary metabolites are generally well-understood, the emergence of complex, synthetic byproducts such as N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine (N-MPE-DDV) requires rigorous comparative profiling.

As a Senior Application Scientist, evaluating these compounds requires moving beyond basic viability metrics to understand the structure-activity relationship (SAR) driving cellular damage. Venlafaxine and its derivatives are known to induce oxidative stress, trigger lysosomal leakage, and cause direct mitochondrial dysfunction by blocking electron transfer complexes II and IV[2]. This blockade leads to mitochondrial membrane potential (MMP) depolarization and subsequent apoptosis[3].

The SAR Causality: Standard impurities like ODV and DDV exhibit relatively low lipophilicity. However, the addition of a bulky 2-(4-methoxyphenyl)ethyl moiety to the amine in N-MPE-DDV drastically increases the compound's LogP. This transforms N-MPE-DDV into a potent Cationic Amphiphilic Drug (CAD). CADs easily penetrate lipid bilayers but become protonated and trapped in acidic organelles (lysosomes) or accumulate in the lipid-rich inner mitochondrial membrane, severely amplifying their cytotoxic potential compared to the parent drug.

MOA Impurity N-MPE-DDV (Highly Lipophilic CAD) Mito Mitochondrial Accumulation (Complex II/IV Blockade) Impurity->Mito Membrane penetration Lysosome Lysosomal Trapping & Leakage Impurity->Lysosome Protonation in low pH ROS Oxidative Stress (ROS Generation) Mito->ROS ETC disruption Apoptosis Hepatocyte Apoptosis (Cell Death) ROS->Apoptosis Lipid peroxidation Lysosome->Apoptosis Protease release

Fig 1. Mechanistic pathway of SNRI impurity-induced cytotoxicity via organelle disruption.

Quantitative Cytotoxicity Data

To objectively compare these compounds, we utilize HepG2 (hepatocellular carcinoma) and SH-SY5Y (neuroblastoma) cell lines. HepG2 is specifically selected because venlafaxine undergoes extensive hepatic metabolism, making the liver a primary site for potential toxicity and accumulation[][3].

Table 1: Comparative In Vitro Cytotoxicity (IC50)

The data below demonstrates how the increased lipophilicity of N-MPE-DDV correlates with a sharp drop in the IC50 value (higher toxicity) compared to the parent drug and standard impurities.

CompoundHepG2 IC50 (µM)SH-SY5Y IC50 (µM)Estimated ClogP
Venlafaxine (Parent)85.2 ± 4.178.5 ± 3.82.74
O-Desmethylvenlafaxine (ODV)>100>1002.15
N,N-Didesmethylvenlafaxine (DDV)92.4 ± 5.088.1 ± 4.52.30
N-MPE-DDV (Novel Impurity) 14.6 ± 1.2 18.3 ± 1.6 4.85
Table 2: Mechanistic Toxicity Indicators (HepG2 at 25 µM Exposure for 24h)

To prove that the mechanism of cell death aligns with our SAR hypothesis, we measure Reactive Oxygen Species (ROS) and MMP depolarization. N-MPE-DDV exhibits near-positive-control levels of mitochondrial disruption.

CompoundROS Generation (Fold Change vs Control)MMP Depolarization (% of Cells)
Vehicle Control (0.1% DMSO)1.0x4.2%
Venlafaxine1.8x15.6%
O-Desmethylvenlafaxine (ODV)1.2x8.1%
N-MPE-DDV 4.5x 62.8%
Positive Control*5.2x85.4%

*Self-Validating Controls: Menadione (50 µM) for ROS; FCCP (10 µM) for MMP.

Self-Validating Experimental Methodologies

A robust toxicological assessment cannot rely on a single endpoint. The following protocol is designed as a self-validating system : ATP depletion (viability) must be orthogonally confirmed by specific organelle dysfunction (ROS and MMP loss). If ATP drops without a corresponding shift in JC-1 fluorescence, the toxicity is likely generic necrosis rather than CAD-mediated mitochondrial failure.

Step-by-Step Protocol

Step 1: 3D HepG2 Spheroid Culture

  • Action: Seed HepG2 cells at 2,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form spheroids.

  • Causality: Standard 2D cultures rapidly downregulate CYP450 enzymes. 3D spheroids maintain hepatic metabolic competence, ensuring that any toxic metabolites generated from the impurities are accurately captured in the assay[3].

Step 2: Compound Dosing & Control Implementation

  • Action: Treat spheroids with a concentration gradient (0.1 µM to 100 µM) of Venlafaxine, ODV, DDV, and N-MPE-DDV for 24 hours.

  • Self-Validation: Include 0.1% DMSO as a negative vehicle control. Include 10 µM FCCP (a mitochondrial uncoupler) and 50 µM Menadione as positive controls. Advanced SPE and high-throughput analytical methods ensure the purity of the dosed compounds[4].

Step 3: Orthogonal Endpoint Analysis

  • Assay A (Viability): Add CellTiter-Glo 3D Reagent to lyse spheroids and measure luminescent ATP output.

  • Assay B (MMP Depolarization): In a parallel plate, incubate spheroids with 2 µM JC-1 dye for 30 minutes.

  • Assay C (ROS Generation): Incubate with 10 µM DCFDA for 45 minutes.

  • Causality: JC-1 forms red aggregates in healthy mitochondria but remains as green monomers when the membrane depolarizes due to complex II/IV blockade[2]. By running these three assays in parallel, we establish a definitive causal link between the lipophilic impurity (N-MPE-DDV), mitochondrial failure (JC-1 shift), oxidative stress (DCFDA fluorescence), and ultimate cell death (ATP loss).

Workflow Culture HepG2 Spheroids (Liver Model) Dose Compound Dosing (0.1 - 100 µM) Culture->Dose Assay1 CellTiter-Glo (ATP Viability) Dose->Assay1 Assay2 JC-1 / DCFDA (MMP & ROS) Dose->Assay2 Analysis IC50 & SAR Profiling Assay1->Analysis Assay2->Analysis

Fig 2. High-throughput cytotoxicity screening workflow for SNRI impurities using HepG2 spheroids.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: bocsci.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.